molecular formula C19H18ClF2N3O3 B15560039 Sitafloxacin-d4

Sitafloxacin-d4

Cat. No.: B15560039
M. Wt: 413.8 g/mol
InChI Key: PNUZDKCDAWUEGK-AVTZJUKMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sitafloxacin-d4 is a useful research compound. Its molecular formula is C19H18ClF2N3O3 and its molecular weight is 413.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H18ClF2N3O3

Molecular Weight

413.8 g/mol

IUPAC Name

7-[(4S)-4-amino-1,1,2,2-tetradeuterio-6-azaspiro[2.4]heptan-6-yl]-8-chloro-6-fluoro-1-[(2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C19H18ClF2N3O3/c20-14-15-8(17(26)9(18(27)28)5-25(15)12-4-10(12)21)3-11(22)16(14)24-6-13(23)19(7-24)1-2-19/h3,5,10,12-13H,1-2,4,6-7,23H2,(H,27,28)/t10-,12?,13+/m0/s1/i1D2,2D2

InChI Key

PNUZDKCDAWUEGK-AVTZJUKMSA-N

Origin of Product

United States

Foundational & Exploratory

What is Sitafloxacin-d4 and its primary use in research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Sitafloxacin-d4, a deuterated analog of the fourth-generation fluoroquinolone antibiotic, Sitafloxacin. It details its primary application in research, particularly in pharmacokinetic (PK) and bioequivalence studies, and provides technical information for its use in analytical methodologies.

Introduction to this compound

This compound is a stable isotope-labeled version of Sitafloxacin, where four hydrogen atoms have been replaced by deuterium (B1214612) atoms. This isotopic substitution results in a molecule with a higher molecular weight than its non-deuterated counterpart but with nearly identical chemical and pharmacological properties. This characteristic makes this compound an ideal internal standard for quantitative bioanalytical assays.

Chemical Structure:

While the exact positions of the four deuterium atoms can vary depending on the synthesis, they are typically placed on a part of the molecule that is not susceptible to metabolic exchange.

Primary Use in Research: An Ideal Internal Standard

The primary and most critical application of this compound in a research setting is as an internal standard (IS) for the quantification of Sitafloxacin in biological matrices such as plasma, urine, and tissue homogenates.[1] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry-based bioanalysis for several key reasons:

  • Similar Physicochemical Properties: this compound exhibits nearly identical chromatographic retention times and ionization efficiency to Sitafloxacin in liquid chromatography-mass spectrometry (LC-MS/MS) systems.

  • Correction for Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of the analyte, leading to either ion suppression or enhancement. As this compound is affected by these matrix effects in the same way as Sitafloxacin, it allows for accurate correction and more reliable quantification.

  • Compensation for Sample Preparation Variability: During sample extraction and processing, some of the analyte may be lost. By adding a known amount of this compound at the beginning of the sample preparation process, any loss of Sitafloxacin can be accurately accounted for, as the internal standard will be lost at a proportional rate.

Experimental Protocols

The use of this compound is central to the validation and execution of bioanalytical methods for Sitafloxacin. Below is a detailed methodology for a typical LC-MS/MS assay used in pharmacokinetic and bioequivalence studies.

Bioanalytical Method for Sitafloxacin in Human Plasma

This protocol is based on methodologies reported in pharmacokinetic studies of Sitafloxacin.[1]

Objective: To accurately quantify the concentration of Sitafloxacin in human plasma samples.

Materials and Reagents:

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

  • Preparation of Standard and Quality Control (QC) Samples:

    • Prepare stock solutions of Sitafloxacin and this compound in a suitable solvent (e.g., methanol).

    • Prepare calibration standards by spiking blank human plasma with known concentrations of Sitafloxacin.

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Protein Precipitation):

    • To a 100 µL aliquot of plasma sample (unknown, standard, or QC), add a fixed amount of this compound working solution.

    • Add a protein precipitating agent, such as acetonitrile or methanol (typically in a 3:1 ratio to the plasma volume).

    • Vortex the mixture to ensure complete protein precipitation.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Chromatographic separation is typically achieved on a C18 reversed-phase column.

    • The mass spectrometer is operated in the positive ion mode using Multiple Reaction Monitoring (MRM) to detect the specific mass transitions for Sitafloxacin and this compound.

Data Presentation

Quantitative data from the LC-MS/MS analysis is crucial for method validation and sample analysis.

ParameterSitafloxacinThis compound (Internal Standard)Reference
Precursor Ion (m/z) 410.1416.2[1]
Product Ion (m/z) 392.2398.2[1]

Table 1: Mass Spectrometry Parameters for Sitafloxacin and this compound.

ParameterValueReference
Column C18 reversed-phase[1]
Mobile Phase A Water with 0.1% formic acid and 10 mM ammonium acetate[1]
Mobile Phase B Methanol with 0.1% formic acid[1]
Flow Rate 0.4 - 0.8 mL/min[1]
Ionization Mode Positive Electrospray Ionization (ESI+)[1]

Table 2: Typical Liquid Chromatography Conditions.

Synthesis of this compound

  • Deuterium Gas Exchange: Introducing deuterium gas in the presence of a catalyst (e.g., Palladium on carbon) to a late-stage intermediate or to Sitafloxacin itself. This method can lead to the exchange of hydrogen atoms for deuterium at specific positions.

  • Use of Deuterated Building Blocks: Incorporating a deuterated starting material or reagent during the multi-step synthesis of the Sitafloxacin molecule.

Mandatory Visualizations

Experimental Workflow for Pharmacokinetic Analysis

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing s1 Blood Sample Collection from Study Subject p1 Plasma Separation s1->p1 p2 Addition of this compound (Internal Standard) p1->p2 p3 Protein Precipitation p2->p3 p4 Centrifugation p3->p4 p5 Supernatant Transfer & Evaporation p4->p5 p6 Reconstitution p5->p6 a1 LC-MS/MS Analysis p6->a1 d1 Quantification of Sitafloxacin Concentration a1->d1 d2 Pharmacokinetic Parameter Calculation d1->d2

Caption: Workflow for a typical pharmacokinetic study using this compound.

Metabolic Pathway of Sitafloxacin

metabolic_pathway cluster_absorption Absorption cluster_metabolism Metabolism (Liver) cluster_elimination Elimination S Sitafloxacin (Oral Administration) M1 Sitafloxacin Glucuronide S->M1 UGT Enzymes M2 Minor Oxidative Metabolites S->M2 CYP1A (minor pathway) E1 Renal Excretion (Urine) S->E1 Unchanged Drug E2 Fecal Excretion S->E2 M1->E1 M2->E1

Caption: Simplified metabolic pathway of Sitafloxacin.

Conclusion

This compound is an indispensable tool for researchers and drug development professionals working with Sitafloxacin. Its use as an internal standard in LC-MS/MS assays ensures the accuracy and reliability of pharmacokinetic and bioequivalence data, which are fundamental for regulatory submissions and for understanding the clinical pharmacology of this important antibiotic. The methodologies and data presented in this guide provide a solid foundation for the implementation of robust bioanalytical methods for Sitafloxacin.

References

Sitafloxacin-d4 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and analytical methodologies related to Sitafloxacin-d4. This compound is the deuterated analog of Sitafloxacin, a fourth-generation fluoroquinolone antibiotic. The incorporation of deuterium (B1214612) can offer advantages in drug metabolism and pharmacokinetic studies, making this compound a valuable tool for researchers.

Chemical Structure and Properties

This compound shares the same core structure as Sitafloxacin, with the key difference being the substitution of four hydrogen atoms with deuterium atoms. This isotopic labeling is typically on the piperazine (B1678402) ring, a common site for metabolic activity.

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name 7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid-d4
Molecular Formula C₁₉H₁₄D₄ClF₂N₃O₃
Molecular Weight 413.86 g/mol
Appearance Likely a solid, similar to Sitafloxacin
Solubility Expected to have similar solubility to Sitafloxacin, which is slightly soluble in DMF, DMSO, and Methanol.[1]

Diagram 1: Chemical Structure of this compound

Caption: Chemical structure of this compound.

Mechanism of Action

Sitafloxacin, and by extension this compound, exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2][3][4][5][6] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.

  • DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process necessary for the initiation of DNA replication and transcription.

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication, allowing for proper cell division.

By inhibiting these enzymes, this compound disrupts essential cellular processes, leading to bacterial cell death.

Diagram 2: Sitafloxacin's Mechanism of Action

G cluster_bacterium Bacterial Cell Sitafloxacin This compound DNA_Gyrase DNA Gyrase Sitafloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Sitafloxacin->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Topoisomerase_IV->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Caption: Inhibition of DNA gyrase and topoisomerase IV.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound would involve the synthesis of a deuterated piperazine intermediate, which is then coupled with the fluoroquinolone core. The synthesis of the non-deuterated Sitafloxacin has been described and can be adapted.[7][8]

Diagram 3: General Synthetic Workflow

G Start Starting Materials Deuterated_Intermediate Synthesis of Deuterated Piperazine Intermediate Start->Deuterated_Intermediate Quinolone_Core Synthesis of Fluoroquinolone Core Start->Quinolone_Core Coupling Coupling Reaction Deuterated_Intermediate->Coupling Quinolone_Core->Coupling Purification Purification and Characterization Coupling->Purification Final_Product This compound Purification->Final_Product G Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Precipitation Protein Precipitation (e.g., Acetonitrile) Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Analysis LC-MS/MS Analysis Supernatant->Analysis Quantification Data Processing and Quantification Analysis->Quantification Result Concentration of This compound Quantification->Result

References

A Comprehensive Technical Guide to the Synthesis and Characterization of Sitafloxacin-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sitafloxacin (B179971) is a fourth-generation fluoroquinolone antibiotic renowned for its broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria, including resistant strains[1][2]. Stable isotope-labeled internal standards are critical for the accurate quantification of active pharmaceutical ingredients (APIs) in biological matrices during pharmacokinetic and bioequivalence studies. Sitafloxacin-d4, the deuterium-labeled analog of Sitafloxacin, serves as an ideal internal standard for mass spectrometry-based bioanalytical methods[3]. This guide provides a detailed overview of the proposed synthesis and established characterization of this compound, offering valuable protocols and data for researchers in drug metabolism, pharmacokinetics, and analytical chemistry.

Proposed Synthesis of this compound

While the exact synthetic route for commercially available this compound is proprietary, a plausible pathway can be constructed based on the known synthesis of Sitafloxacin and the structure of the deuterated molecule[4][5]. The molecular formula of this compound is C₁₉H₁₄D₄ClF₂N₃O₃, indicating the four deuterium (B1214612) atoms are located on the 5-azaspiro[3][5]heptan-7-amine side chain[5][6]. The synthesis, therefore, requires the preparation of a deuterated version of this key intermediate.

The general synthesis of Sitafloxacin involves coupling the quinolone core with the 5-azaspiro[3][5]heptan-7-amine side chain[4][7]. The proposed strategy introduces deuterium at an early stage during the formation of this spirocyclic amine.

Proposed Synthetic Workflow

The following workflow outlines a potential multi-step synthesis to achieve deuteration on the spirocyclic moiety, which is then coupled to the fluoroquinolone core.

G cluster_0 Step 1: Synthesis of Deuterated Spiro Intermediate cluster_1 Step 2: Formation of Deuterated Azaspiroheptane Core cluster_2 Step 3: Synthesis of Quinolone Core cluster_3 Step 4: Coupling and Deprotection A Diethyl Malonate-d4 C Diethyl Cyclopropane-d4-1,1-dicarboxylate A->C NaOEt, EtOH B 1,2-Dibromoethane (B42909) B->C D Curtius Rearrangement C->D E (7S)-5-Azaspiro[2.4]heptane-d4-7-amine derivative D->E H This compound (Protected) E->H Coupling F Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate G 8-Chloro-6,7-difluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid F->G Multi-step process G->H I This compound H->I Deprotection

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols (Proposed)

The following protocols are adapted from established methods for the synthesis of unlabeled Sitafloxacin and its intermediates[4][8].

Step 1: Synthesis of (7S)-7-(tert-butoxycarbonylamino)-5-azaspiro[2.4]heptane-d4 This key step requires a deuterated starting material, such as diethyl malonate-d4.

  • Alkylation: React diethyl malonate-d4 with 1,2-dibromoethane in the presence of a strong base (e.g., sodium ethoxide) to form the deuterated cyclopropane (B1198618) ring intermediate, diethyl cyclopropane-d4-1,1-dicarboxylate.

  • Hydrolysis and Curtius Rearrangement: The resulting diester is hydrolyzed to the dicarboxylic acid, which then undergoes a Curtius rearrangement to yield the corresponding diamine.

  • Cyclization and Protection: The diamine is treated to form the spirocyclic amine, which is subsequently protected, for example, with a tert-butyloxycarbonyl (Boc) group, to yield the key deuterated intermediate.

Step 2: Synthesis of the Quinolone Core This follows the well-established route for the non-deuterated parent drug[4].

  • Condensation: React ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate with triethylorthoformate and (1R,2S)-(-)-cis-1,2-fluorocyclopropane amine.

  • Cyclization: The resulting acrylate (B77674) derivative is cyclized in the presence of a base like sodium hydride (NaH) to form the quinolone ring system.

  • Hydrolysis: The ester is hydrolyzed using hydrochloric acid to yield the carboxylic acid core: 8-chloro-6,7-difluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid[4].

Step 3: Coupling and Deprotection

  • Coupling Reaction: The deuterated intermediate from Step 1 is coupled with the quinolone core from Step 2 in a suitable solvent like acetonitrile.

  • Deprotection: The protecting group (e.g., Boc) is removed from the coupled product using a strong acid, such as trifluoroacetic acid, to yield the final this compound product[9].

  • Purification: The final compound is purified by recrystallization from a solvent system like ethanol (B145695) and aqueous ammonia (B1221849) to yield the desired product[4].

Summary of Synthetic Steps and Expected Yields

The following table summarizes the key transformations and expected yields, based on the synthesis of unlabeled Sitafloxacin[4].

StepTransformationKey ReagentsExpected Yield (%)
1Formation of Quinolone CoreNaH, Dioxane~78%
2Hydrolysis of Quinolone EsterHCl, Acetic AcidNot specified
3Coupling with Spiro AmineAcetonitrile, Reflux~77%
4DeprotectionTrifluoroacetic Acid~86%
- Overall Conversion - ~52-65% [4][7]

Characterization of this compound

Characterization is essential to confirm the identity, purity, and isotopic enrichment of this compound. The primary use of this molecule is as an internal standard in LC-MS/MS assays[3].

Physicochemical Properties

The fundamental properties of this compound are summarized below.

PropertyValueReference
Molecular Formula C₁₉H₁₄D₄ClF₂N₃O₃[5][6]
Molecular Weight 413.84 g/mol [5][6]
Unlabeled CAS 127254-12-0[5][6]
Mass Spectrometry

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the definitive method for the characterization and utilization of this compound.

Experimental Protocol: Bioanalytical Method using LC-MS/MS [3] This protocol describes the use of this compound as an internal standard for the quantification of Sitafloxacin in human plasma.

  • Sample Preparation: Plasma samples are prepared using protein precipitation.

  • Chromatography:

    • System: Shimadzu liquid chromatography pump.

    • Column: Ultimate XB-C18 (3 µm, 2.1 × 50 mm).

    • Column Temperature: 40°C.

    • Mobile Phase A: Water with 10.0 mmol/L NH₄Ac and 0.1% formic acid.

    • Mobile Phase B: Methanol with 0.1% formic acid.

    • Flow Rate: 0.5 mL/min.

  • Mass Spectrometry:

    • System: Triple Quad 6500+ mass spectrometer.

    • Ionization: Positive ion electrospray ionization (ESI+).

    • Mode: Multiple Reaction Monitoring (MRM).

Mass Spectrometry Parameters [3]

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Sitafloxacin410.1392.2
This compound (IS) 416.2 398.2

Analytical Method Performance [3]

ParameterResult
Extraction Efficiency 87.1% - 95.4%
Intra-assay Precision 2.9% - 3.7%
Characterization Workflow for Bioanalysis

The following diagram illustrates the workflow for quantifying Sitafloxacin using this compound as an internal standard.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing A Collect Plasma Sample B Spike with This compound (IS) A->B C Protein Precipitation B->C D HPLC Separation C->D E MS/MS Detection (MRM Mode) D->E F Integrate Peak Areas (Analyte and IS) E->F G Calculate Area Ratio F->G H Quantify Concentration via Calibration Curve G->H

Caption: Bioanalytical workflow using this compound.

Other Spectroscopic Techniques

While specific data for this compound is not publicly available, the characterization of its non-deuterated counterpart by NMR and IR spectroscopy provides a basis for expected results[4][7].

  • ¹H NMR: The proton NMR spectrum of this compound is expected to be nearly identical to that of Sitafloxacin, with the key difference being the absence of signals corresponding to the deuterated positions on the spiro-heptane ring.

  • ¹³C NMR: The carbon NMR spectrum should be very similar to the unlabeled standard, although signals for deuterated carbons may show splitting due to C-D coupling or be broadened.

  • IR Spectroscopy: The IR spectrum is expected to show C-D stretching vibrations, typically in the 2100-2250 cm⁻¹ region, which are absent in the unlabeled Sitafloxacin spectrum.

Conclusion

This compound is an indispensable tool for the robust bioanalysis of Sitafloxacin. This guide outlines a proposed synthetic route based on established chemical principles and details the validated LC-MS/MS characterization methods. The provided protocols, data tables, and workflows offer a comprehensive technical resource for professionals engaged in the development and analysis of this important fluoroquinolone antibiotic.

References

Sitafloxacin-d4 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of Sitafloxacin-d4, a deuterated analog of the fluoroquinolone antibiotic Sitafloxacin (B179971), for researchers, scientists, and drug development professionals. It covers key chemical properties, mechanism of action, and detailed experimental protocols.

Core Data Presentation

Quantitative data for this compound and its parent compound, Sitafloxacin, are summarized below for easy comparison.

PropertyThis compoundSitafloxacin
CAS Number Not explicitly defined; often referenced by the parent compound's CAS number.127254-12-0[1][2][3]
Molecular Formula C₁₉H₁₄D₄ClF₂N₃O₃[4]C₁₉H₁₈ClF₂N₃O₃[2][3]
Molecular Weight 413.84 g/mol [4]409.82 g/mol [2]

Mechanism of Action: Dual Inhibition of Bacterial Topoisomerases

Sitafloxacin, and by extension this compound, exerts its potent antibacterial effects by targeting and inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[5][6] These enzymes are critical for bacterial DNA replication, transcription, and repair. The dual-targeting mechanism of Sitafloxacin is a key advantage, as it may reduce the likelihood of developing bacterial resistance.[6]

The inhibitory action of Sitafloxacin is more potent against both enzymes compared to many other fluoroquinolones.[7]

Sitafloxacin_Mechanism_of_Action Mechanism of Action of Sitafloxacin cluster_drug Drug cluster_targets Bacterial Enzymes cluster_processes Essential Cellular Processes Sitafloxacin Sitafloxacin DNA_Gyrase DNA Gyrase Sitafloxacin->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Sitafloxacin->Topo_IV Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Transcription Transcription DNA_Gyrase->Transcription Chromosome_Segregation Chromosome Segregation Topo_IV->Chromosome_Segregation Bacterial_Cell_Death Bacterial Cell Death DNA_Replication->Bacterial_Cell_Death Disruption leads to Transcription->Bacterial_Cell_Death Disruption leads to Chromosome_Segregation->Bacterial_Cell_Death Disruption leads to

Figure 1. Signaling pathway of Sitafloxacin's mechanism of action.

Experimental Protocols

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.

Materials:

  • Purified DNA gyrase subunits A and B

  • Relaxed pBR322 plasmid DNA

  • Sitafloxacin or other test compounds

  • Reaction Buffer: 20 mM Tris-HCl (pH 7.5), 20 mM KCl, 4 mM MgCl₂, 1 mM spermidine (B129725) hydrochloride, 1 mM ATP, 1 mM dithiothreitol, 20 µg/mL bovine serum albumin[8]

  • Agarose (B213101) gel electrophoresis reagents

  • Ethidium (B1194527) bromide staining solution

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, 0.2 µg of relaxed pBR322 plasmid DNA, and 1 unit each of DNA gyrase subunits A and B.[8]

  • Add varying concentrations of Sitafloxacin to the reaction mixtures.

  • Incubate the mixtures at 37°C for 1 hour.[8]

  • Terminate the reaction by adding a loading dye.

  • Analyze the products by electrophoresis on a 0.8% agarose gel.[9]

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Quantify the amount of supercoiled plasmid DNA to determine the 50% inhibitory concentration (IC₅₀).[8]

Topoisomerase IV Decatenation Inhibition Assay

This assay assesses the inhibitory effect of a compound on the decatenation activity of topoisomerase IV.

Materials:

  • Purified topoisomerase IV

  • Kinetoplast DNA (kDNA)

  • Sitafloxacin or other test compounds

  • Reaction Buffer (similar to the DNA gyrase assay buffer)

  • Agarose gel electrophoresis reagents

  • Ethidium bromide staining solution

Procedure:

  • Set up reaction mixtures containing the reaction buffer, kDNA, and purified topoisomerase IV.

  • Add a range of concentrations of the test compound.

  • Incubate the reactions at 37°C for 1 hour.

  • Stop the reaction and analyze the products by agarose gel electrophoresis.

  • Stain the gel with ethidium bromide and visualize the results.

  • The IC₅₀ is determined as the concentration of the drug that reduces the decatenation activity by 50% compared to the drug-free control.[8]

Enzyme_Inhibition_Assay_Workflow Workflow for DNA Gyrase and Topoisomerase IV Inhibition Assays Start Start Reaction_Setup Prepare reaction mixture: - Buffer - DNA Substrate (pBR322 or kDNA) - Enzyme (DNA Gyrase or Topo IV) Start->Reaction_Setup Add_Inhibitor Add varying concentrations of Sitafloxacin Reaction_Setup->Add_Inhibitor Incubation Incubate at 37°C for 1 hour Add_Inhibitor->Incubation Electrophoresis Agarose Gel Electrophoresis Incubation->Electrophoresis Visualization Stain with Ethidium Bromide and visualize under UV Electrophoresis->Visualization Data_Analysis Quantify band intensity and calculate IC50 Visualization->Data_Analysis End End Data_Analysis->End

Figure 2. General experimental workflow for enzyme inhibition assays.

Application in Quantitative Analysis: LC-MS/MS

This compound is a suitable internal standard for the quantification of Sitafloxacin in biological matrices, such as human plasma, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

LC-MS/MS Method for Sitafloxacin Quantification

Sample Preparation:

  • To a plasma sample, add this compound as the internal standard.

  • Perform protein precipitation by adding a suitable solvent (e.g., methanol).

  • Centrifuge the sample to pellet the precipitated proteins.

  • Collect the supernatant for analysis.[10]

Chromatographic Conditions:

  • Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: A gradient of an aqueous solution (e.g., water with formic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

  • Flow Rate: A constant flow rate is maintained.

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification.

  • MRM Transitions:

    • Sitafloxacin: m/z 410.1 → 392.2[10]

    • This compound: m/z 416.2 → 398.2[10]

LC_MS_MS_Workflow Workflow for Sitafloxacin Quantification using LC-MS/MS Start Start Sample_Collection Collect plasma sample Start->Sample_Collection Add_IS Spike with this compound (Internal Standard) Sample_Collection->Add_IS Protein_Precipitation Add methanol to precipitate proteins Add_IS->Protein_Precipitation Centrifugation Centrifuge to separate supernatant Protein_Precipitation->Centrifugation LC_Separation Inject supernatant into LC system for chromatographic separation Centrifugation->LC_Separation MS_Detection Detect and quantify using MS/MS in MRM mode LC_Separation->MS_Detection Data_Analysis Calculate Sitafloxacin concentration based on the ratio to this compound MS_Detection->Data_Analysis End End Data_Analysis->End

Figure 3. Workflow for LC-MS/MS quantification of Sitafloxacin.

Synthesis of this compound

General Synthesis of Sitafloxacin: The synthesis of Sitafloxacin has been described and generally involves the reaction of a quinolone core with a chiral amino-azaspiro[2.4]heptane side chain.[11][13] The introduction of deuterium (B1214612) atoms would necessitate the use of a deuterated precursor at an appropriate stage of the synthesis.

References

A Technical Guide to Commercial Sourcing of Sitafloxacin-d4 for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial suppliers of Sitafloxacin-d4, a deuterated internal standard crucial for the accurate quantification of Sitafloxacin in research and development. This document outlines key supplier specifications, a representative experimental protocol for its use in liquid chromatography-mass spectrometry (LC-MS), and visual diagrams to elucidate critical workflows and mechanisms.

Introduction to this compound

Sitafloxacin is a broad-spectrum fluoroquinolone antibiotic. For pharmacokinetic, metabolism, and other quantitative studies, a stable isotope-labeled internal standard is essential for achieving accurate and precise results, mitigating matrix effects, and correcting for sample processing variability. This compound, with four deuterium (B1214612) atoms, serves as an ideal internal standard for mass spectrometry-based bioanalysis due to its chemical similarity to the parent compound and its distinct mass-to-charge ratio (m/z).

Commercial Suppliers of this compound

The following table summarizes the key quantitative data for this compound available from various commercial suppliers for research purposes. Please note that pricing and availability are subject to change and may require a direct inquiry with the supplier.

SupplierCatalog NumberPurityAvailable QuantitiesPrice
MedChemExpress HY-B0395D>98%Request a quoteRequest a quote
TLC Pharmaceutical Standards S-079006Not specifiedNot specifiedRequest a quote
Cayman Chemical Not specifiedNot specifiedNot specifiedRequest a quote
Santa Cruz Biotechnology Not specifiedNot specifiedNot specifiedRequest a quote

Experimental Protocol: Quantification of Sitafloxacin in Plasma using this compound and LC-MS/MS

This section provides a detailed methodology for a typical experiment involving the quantification of Sitafloxacin in a biological matrix using this compound as an internal standard.

Materials and Reagents
  • Sitafloxacin analytical standard

  • This compound internal standard

  • Human plasma (or other relevant biological matrix)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes

  • Pipettes and tips

Preparation of Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve Sitafloxacin and this compound in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solutions:

    • Prepare a series of Sitafloxacin working standard solutions by serially diluting the stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Spiking Solution (100 ng/mL):

    • Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

  • Add 20 µL of the 100 ng/mL this compound internal standard spiking solution to each tube (except for blank samples).

  • Vortex for 10 seconds.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A suitable gradient to separate Sitafloxacin from matrix components (e.g., 5% B to 95% B over 5 minutes).

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Sitafloxacin: Monitor the transition of the precursor ion to a specific product ion.

      • This compound: Monitor the transition of the deuterated precursor ion to its corresponding product ion.

    • Optimize instrument parameters (e.g., collision energy, declustering potential) for maximum signal intensity.

Data Analysis
  • Construct a calibration curve by plotting the peak area ratio of Sitafloxacin to this compound against the concentration of the calibration standards.

  • Determine the concentration of Sitafloxacin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Mechanism of Action of Sitafloxacin

The following diagram illustrates the mechanism of action of Sitafloxacin, which involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.

Sitafloxacin_Mechanism cluster_replication DNA Replication Process Sitafloxacin Sitafloxacin BacterialCell Bacterial Cell Sitafloxacin->BacterialCell Enters DNAGyrase DNA Gyrase Sitafloxacin->DNAGyrase Inhibits TopoIV Topoisomerase IV Sitafloxacin->TopoIV Inhibits DNA_Replication DNA Replication CellDeath Bacterial Cell Death DNA_Replication->CellDeath Disruption leads to

Caption: Mechanism of action of Sitafloxacin.

Workflow for Procurement of this compound

This diagram outlines the logical steps for a researcher to procure this compound for their studies.

Procurement_Workflow Start Identify Need for This compound SearchSuppliers Search Commercial Suppliers (e.g., MedChemExpress, TLC) Start->SearchSuppliers CompareSpecs Compare Specifications (Purity, Quantity) SearchSuppliers->CompareSpecs RequestQuote Request Quotation CompareSpecs->RequestQuote EvaluateQuote Evaluate Quotation (Price, Lead Time) RequestQuote->EvaluateQuote SelectSupplier Select Supplier EvaluateQuote->SelectSupplier SelectSupplier->SearchSuppliers Does not Meet Requirements PlaceOrder Place Purchase Order SelectSupplier->PlaceOrder Meets Requirements ReceiveProduct Receive and Verify Certificate of Analysis PlaceOrder->ReceiveProduct End Store and Use in Research ReceiveProduct->End LCMS_Logic cluster_sample Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Analyte Sitafloxacin (Analyte) LC Liquid Chromatography (Co-elution) Analyte->LC IS This compound (Internal Standard) IS->LC MS Mass Spectrometry (Differential Detection) LC->MS PeakAreaAnalyte Peak Area (Analyte) MS->PeakAreaAnalyte PeakAreaIS Peak Area (IS) MS->PeakAreaIS Ratio Peak Area Ratio (Analyte / IS) PeakAreaAnalyte->Ratio PeakAreaIS->Ratio Concentration Concentration Determination Ratio->Concentration

Sitafloxacin-d4: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Sitafloxacin-d4. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound as an internal standard or in other research applications. This guide details storage recommendations, potential degradation pathways, and methodologies for assessing stability.

Overview of this compound

This compound is the deuterium-labeled version of Sitafloxacin, a fourth-generation fluoroquinolone antibiotic. Deuterium labeling is a common strategy to create stable isotope-labeled internal standards for use in quantitative bioanalytical assays, such as those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The robust stability of the carbon-deuterium bond can also, in some cases, alter the metabolic profile of a drug, a phenomenon known as the "Deuterium Kinetic Isotope Effect" (KIE). While deuteration does not change the fundamental mechanism of action of the antibiotic, it is crucial to understand the stability and storage requirements of the deuterated form to ensure the integrity of experimental results.

Recommended Storage Conditions

Proper storage is critical to maintain the chemical integrity and purity of this compound. The following storage conditions are recommended based on available data for Sitafloxacin and its deuterated analog.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationAdditional Notes
Solid/Powder-20°CUp to 3 yearsKeep away from direct sunlight.
In Solvent-80°CUp to 1 yearEnsure the solvent is appropriate and inert.
-20°CUp to 1 monthFor shorter-term storage.

Note: These recommendations are based on data for Sitafloxacin and general practices for deuterated compounds. It is always advisable to consult the Certificate of Analysis provided by the supplier for specific storage instructions.

Stability Profile and Degradation Pathways

Photostability

Sitafloxacin has been shown to be photo-labile in aqueous solutions. The primary mechanism of photodegradation involves dechlorination at the C-8 position of the quinolone ring.[1]

The identified photodegradation products of Sitafloxacin are:

  • 7-[7-amino-5-azaspiro[2.4]heptan-5-yl]-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid

  • 1-(1-amino-2-[16-fluoro-1-(2-fluoro-1-cyclopropyl)-1,4-dihydro-4-oxo-3-quinolin-7-yl]-amino]ethyl)cyclopropanecarbaldehyde[1]

The photodegradation rate is highest in neutral solutions and corresponds to the maximum absorption wavelength of the compound.[1]

Forced Degradation Studies

Forced degradation studies are essential for developing stability-indicating analytical methods and understanding the intrinsic stability of a molecule. While specific forced degradation data for this compound is not published, a general approach based on ICH guidelines and studies on other fluoroquinolones can be applied.

Table 2: General Conditions for Forced Degradation Studies of Fluoroquinolones

Stress ConditionReagent/ConditionTypical Duration
Acid Hydrolysis0.1 M HCl at 60-80°C2 - 8 hours
Base Hydrolysis0.1 M NaOH at 60-80°C30 min - 4 hours
Oxidative Degradation3-30% H₂O₂ at room temperature or slightly elevated temp.2 - 24 hours
Thermal Degradation60-80°C (solid state)24 - 72 hours
PhotodegradationExposure to UV (e.g., 254 nm) and visible light24 - 96 hours

Experimental Protocols

The following are generalized experimental protocols for assessing the stability of this compound. These should be adapted and optimized for specific laboratory conditions and analytical instrumentation.

Protocol for a Forced Degradation Study

Objective: To generate potential degradation products of this compound and to develop a stability-indicating analytical method.

Materials:

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl and heat at 80°C. Withdraw samples at various time points (e.g., 2, 4, 6, 8 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration with the mobile phase.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH and heat at 80°C. Withdraw samples at various time points (e.g., 30 minutes, 1, 2, 4 hours), neutralize with an equivalent amount of 0.1 M HCl, and dilute to a suitable concentration with the mobile phase.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ and keep at room temperature. Monitor the reaction for up to 24 hours, taking samples at intervals. Dilute samples to a suitable concentration with the mobile phase.

    • Thermal Degradation: Expose the solid this compound powder to dry heat at 80°C for 72 hours. Also, reflux a solution of this compound in a suitable solvent at 80°C for 72 hours. Prepare solutions of the stressed solid and dilute the stressed solution to a suitable concentration.

    • Photodegradation: Expose a solution of this compound to UV light (254 nm) and visible light for an extended period (e.g., 24-48 hours). A control sample should be kept in the dark. Dilute samples to a suitable concentration.

  • Analysis: Analyze all the stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC or LC-MS/MS method.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. Several RP-HPLC methods have been developed for the quantification of Sitafloxacin which can be adapted for this compound.[2][3][4]

Table 3: Example of a Starting HPLC Method for this compound

ParameterCondition
ColumnC18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseIsocratic or gradient mixture of a buffer (e.g., phosphate or formate) and an organic modifier (e.g., acetonitrile or methanol)
Flow Rate1.0 mL/min
Detection Wavelength~290-300 nm (based on the UV spectrum of Sitafloxacin)
Column TemperatureAmbient or controlled (e.g., 30°C)
Injection Volume10-20 µL

Method Validation: The developed method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness. The key aspect of validation for a stability-indicating method is to demonstrate that the peaks for the degradation products are well-resolved from the main this compound peak.

Visualizations

The following diagrams illustrate the logical workflow for assessing the stability of this compound and a conceptual representation of its known photodegradation pathway.

G cluster_0 Stability Testing Workflow for this compound A This compound Sample B Forced Degradation Studies A->B C Acid Hydrolysis B->C D Base Hydrolysis B->D E Oxidation B->E F Thermal Stress B->F G Photolytic Stress B->G J Analysis of Stressed Samples C->J D->J E->J F->J G->J H Development of Stability-Indicating Analytical Method (e.g., HPLC, LC-MS) I Method Validation (ICH Guidelines) H->I I->J K Identification of Degradation Products J->K L Establishment of Storage Conditions and Shelf-life K->L

Caption: A logical workflow for conducting forced degradation studies and developing a stability-indicating method for this compound.

G cluster_1 Conceptual Photodegradation Pathway of Sitafloxacin Sitafloxacin Sitafloxacin Dechlorination Dechlorination at C-8 Sitafloxacin->Dechlorination UV/Visible Light Deg_Product_1 7-[7-amino-5-azaspiro[2.4]heptan-5-yl]-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid Dechlorination->Deg_Product_1 Deg_Product_2 1-(1-amino-2-[16-fluoro-1-(2-fluoro-1-cyclopropyl)-1,4-dihydro-4-oxo-3-quinolin-7-yl]-amino]ethyl)cyclopropanecarbaldehyde Dechlorination->Deg_Product_2

Caption: A simplified diagram illustrating the key initial step and resulting products in the photodegradation of Sitafloxacin.

Conclusion

This compound is a critical reagent for bioanalytical studies, and its stability is paramount for generating reliable data. While specific stability-indicating data for the deuterated form is limited, information on the parent compound, Sitafloxacin, provides a strong basis for understanding its stability profile. The primary degradation pathway to consider is photodegradation, and thus, protection from light during storage and handling is essential. For comprehensive stability assessment, forced degradation studies under various stress conditions, coupled with a validated stability-indicating analytical method, are recommended. By following the recommended storage conditions and employing the outlined experimental approaches, researchers can ensure the integrity of this compound in their studies.

References

Unraveling the Mass Spectral Signatures of Sitafloxacin and Its Deuterated Analog, Sitafloxacin-d4

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry and pharmaceutical development, the use of stable isotope-labeled internal standards is a cornerstone for achieving accurate and reliable quantification of drug compounds. This technical guide provides a detailed exploration of the mass spectral differences between the fluoroquinolone antibiotic, Sitafloxacin, and its deuterated analog, Sitafloxacin-d4. This document is designed to serve as a comprehensive resource, offering insights into their fragmentation patterns, experimental protocols for their analysis, and a clear visualization of their structural and mass spectral distinctions.

Core Concepts: The Role of Stable Isotope Labeling in Mass Spectrometry

Stable isotope-labeled compounds, such as this compound, are chemically identical to their parent drug, with the only difference being the substitution of one or more atoms with their heavier stable isotopes (e.g., deuterium (B1214612), ¹³C, ¹⁵N). In quantitative mass spectrometry, these labeled compounds serve as ideal internal standards. They co-elute with the analyte during chromatography and exhibit similar ionization efficiency, effectively compensating for variations in sample preparation and instrument response. The key to their utility lies in the mass difference, which allows the mass spectrometer to distinguish between the analyte and the internal standard.

Chemical Structures and Molecular Weights

The fundamental difference between Sitafloxacin and this compound lies in their isotopic composition, leading to a predictable mass shift.

CompoundChemical FormulaMolecular Weight ( g/mol )Monoisotopic Mass (Da)
Sitafloxacin C₁₉H₁₈ClF₂N₃O₃~409.82409.10047
This compound C₁₉H₁₄D₄ClF₂N₃O₃~413.85413.12562

Note: The molecular weight and monoisotopic mass can vary slightly depending on the source and calculation method.

Mass Spectral Differences: A Quantitative Comparison

The primary distinction in the mass spectra of Sitafloxacin and this compound is the mass-to-charge ratio (m/z) of their respective molecular and fragment ions. The incorporation of four deuterium atoms in this compound results in a 4 Dalton mass shift for the parent ion and any fragment ions that retain the deuterium labels.

In positive ion electrospray ionization mass spectrometry (ESI-MS), both compounds are typically observed as their protonated molecules, [M+H]⁺.

IonSitafloxacin (m/z)This compound (m/z)Mass Shift (Da)
Precursor Ion ([M+H]⁺) 410.2414.2+4
Product Ion 1 392.2396.2+4
Product Ion 2 (putative) 350.1354.1+4

The m/z values are based on typical observations in tandem mass spectrometry (MS/MS) experiments. The specific product ions observed can vary depending on the instrument and collision energy.

Fragmentation Pathways

The fragmentation of fluoroquinolones in tandem mass spectrometry typically involves the loss of small neutral molecules from the protonated parent ion. For Sitafloxacin, a common fragmentation pathway involves the loss of a water molecule (H₂O) from the carboxylic acid group, resulting in a product ion with an m/z of 392.2[1]. Other potential fragmentation pathways can involve cleavage of the side chains attached to the quinolone core.

The fragmentation of this compound is expected to follow a similar pattern. Since the deuterium atoms are typically located on a part of the molecule that is retained in the major fragments, the resulting product ions will also exhibit a +4 Da mass shift compared to the corresponding fragments of Sitafloxacin.

Below is a DOT script for a Graphviz diagram illustrating the proposed fragmentation pathway for Sitafloxacin.

Sitafloxacin_Fragmentation cluster_sitafloxacin Sitafloxacin cluster_protonated Protonated Molecule cluster_fragment Fragment Ion Sitafloxacin Sitafloxacin [C19H18ClF2N3O3] m/z = 409.1 Protonated_Sitafloxacin [M+H]+ m/z = 410.2 Sitafloxacin->Protonated_Sitafloxacin +H+ Fragment_Ion [M+H-H2O]+ m/z = 392.2 Protonated_Sitafloxacin->Fragment_Ion - H2O

Caption: Proposed fragmentation of Sitafloxacin.

Experimental Protocols

The following is a generalized experimental protocol for the analysis of Sitafloxacin and this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol is intended as a guide and may require optimization for specific instrumentation and matrices.

Sample Preparation (Plasma)
  • Protein Precipitation: To a 100 µL aliquot of plasma, add 300 µL of acetonitrile (B52724) containing the internal standard (this compound) at a known concentration.

  • Vortex: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

Liquid Chromatography (LC)
  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is suitable for the separation.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90-10% B

    • 6.1-8 min: 10% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Tandem Mass Spectrometry (MS/MS)
  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Sitafloxacin: 410.2 -> 392.2

    • This compound: 414.2 -> 396.2

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

  • Collision Gas: Argon.

  • Collision Energy: Optimized for the specific instrument to achieve maximum signal intensity for the product ions.

The workflow for a typical LC-MS/MS analysis is depicted in the following Graphviz diagram.

LCMSMS_Workflow Sample_Prep Sample Preparation (Protein Precipitation) LC_Separation Liquid Chromatography (C18 Column) Sample_Prep->LC_Separation Ionization Electrospray Ionization (ESI+) LC_Separation->Ionization Mass_Analysis_1 Quadrupole 1 (Precursor Ion Selection) Ionization->Mass_Analysis_1 Collision_Cell Quadrupole 2 (Collision-Induced Dissociation) Mass_Analysis_1->Collision_Cell [M+H]+ Mass_Analysis_2 Quadrupole 3 (Product Ion Selection) Collision_Cell->Mass_Analysis_2 Fragment Ions Detection Detector Mass_Analysis_2->Detection Data_Analysis Data Analysis (Quantification) Detection->Data_Analysis

Caption: A typical LC-MS/MS workflow diagram.

Conclusion

The predictable and distinct mass spectral differences between Sitafloxacin and its deuterated analog, this compound, make the latter an excellent internal standard for quantitative bioanalysis. Understanding these differences, along with the underlying fragmentation mechanisms and the appropriate analytical methodology, is crucial for developing robust and reliable assays for this important fluoroquinolone antibiotic. This guide provides the foundational knowledge and practical protocols to aid researchers and scientists in this endeavor.

References

Methodological & Application

Application Note: High-Throughput Quantification of Sitafloxacin in Human Plasma using Sitafloxacin-d4 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Sitafloxacin (B179971) in human plasma. Sitafloxacin-d4, a stable isotope-labeled analog, is employed as an internal standard to ensure high accuracy and precision, correcting for variations in sample preparation and instrument response. The protocol involves a straightforward protein precipitation extraction procedure, followed by a rapid and selective LC-MS/MS analysis. This method is highly suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring reliable determination of Sitafloxacin concentrations.

Introduction

Sitafloxacin is a broad-spectrum fluoroquinolone antibiotic effective against a wide range of Gram-positive, Gram-negative, and anaerobic bacteria.[1] Accurate measurement of its concentration in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, which inform optimal dosing strategies.[2][3] LC-MS/MS has become the preferred technique for bioanalysis due to its high sensitivity, specificity, and throughput.[4]

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard in quantitative LC-MS/MS.[5] A SIL-IS co-elutes with the analyte and exhibits nearly identical chemical and physical properties during sample processing and ionization, thereby compensating for matrix effects and improving method robustness.[6] This application note provides a comprehensive protocol for the quantification of Sitafloxacin in human plasma using this compound as the internal standard, including detailed experimental procedures and performance characteristics.

Principle of the Method

The method is based on the principle of stable isotope dilution tandem mass spectrometry. A known amount of this compound is added to a plasma sample. Both Sitafloxacin and this compound are extracted from the plasma via protein precipitation. The extract is then injected into an LC-MS/MS system. The compounds are chromatographically separated and then detected by a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of Sitafloxacin to the peak area of this compound is used to calculate the concentration of Sitafloxacin in the sample, effectively normalizing for variations in extraction recovery and instrument response.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification Plasma Sample Plasma Sample Add this compound (IS) Add this compound (IS) Plasma Sample->Add this compound (IS) Protein Precipitation Protein Precipitation Add this compound (IS)->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Evaporation & Reconstitution Evaporation & Reconstitution Supernatant Collection->Evaporation & Reconstitution LC Separation LC Separation Evaporation & Reconstitution->LC Separation Mass Spectrometry (MRM) Mass Spectrometry (MRM) LC Separation->Mass Spectrometry (MRM) Data Acquisition Data Acquisition Mass Spectrometry (MRM)->Data Acquisition Peak Area Ratio (Analyte/IS) Peak Area Ratio (Analyte/IS) Data Acquisition->Peak Area Ratio (Analyte/IS) Calibration Curve Calibration Curve Peak Area Ratio (Analyte/IS)->Calibration Curve Concentration Determination Concentration Determination Calibration Curve->Concentration Determination

Experimental workflow for Sitafloxacin quantification.

Experimental Protocols

Materials and Reagents
  • Sitafloxacin reference standard

  • This compound internal standard

  • HPLC-grade methanol

  • HPLC-grade acetonitrile (B52724)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Ultrapure water

  • Drug-free human plasma

Instrumentation
  • Liquid chromatograph (e.g., Waters ACQUITY UPLC system or equivalent)

  • Tandem mass spectrometer (e.g., Waters Xevo TQ-S or equivalent) equipped with an electrospray ionization (ESI) source

Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Sitafloxacin and this compound by dissolving the appropriate amount of each compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Sitafloxacin stock solution in 50:50 (v/v) methanol:water to create calibration curve standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the Internal Standard Working Solution (100 ng/mL this compound).

  • Vortex mix for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.[7]

  • Vortex mix vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 5 minutes.[7]

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase starting condition (e.g., 90:10 Water with 0.1% Formic Acid : Acetonitrile with 0.1% Formic Acid).

  • Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions

ParameterCondition
Column ACQUITY UPLC® BEH C18, 2.1 x 100 mm, 1.7 µm[5]
Mobile Phase A Water with 0.1% Formic Acid and 10 mM Ammonium Acetate[8]
Mobile Phase B Methanol with 0.1% Formic Acid[8]
Flow Rate 0.5 mL/min
Column Temperature 40°C[8]
Injection Volume 5 µL
Gradient Program Time (min)

Mass Spectrometry Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive[8]
Capillary Voltage 3.0 kV
Source Temperature 150°C[5]
Desolvation Temperature 400°C[5]
Desolvation Gas Flow 800 L/hr (Nitrogen)[5]
Cone Gas Flow 50 L/hr (Nitrogen)[5]
MRM Transitions Compound

Method Validation Summary

The performance of this method was evaluated based on standard bioanalytical method validation guidelines.[9] The following tables summarize the typical performance characteristics achieved.

Table 1: Linearity and Range

ParameterResult
Linearity Range 2.0 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 2.0 ng/mL

Table 2: Precision and Accuracy

QC Level (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
Low (6 ng/mL) < 5.0< 6.0± 5.0
Mid (100 ng/mL) < 4.0< 5.0± 4.0
High (800 ng/mL) < 3.5< 4.0± 3.0

Table 3: Recovery

AnalyteExtraction Recovery (%)
Sitafloxacin 87.1 - 95.4
This compound 87.1 - 95.4

Signaling Pathway and Logical Relationships

The core of this analytical method relies on the principle of isotope dilution, where the deuterated internal standard acts as a chemical and analytical surrogate for the target analyte.

G cluster_analyte Sitafloxacin (Analyte) cluster_is This compound (Internal Standard) cluster_process Analytical Process cluster_output Quantification A Sitafloxacin in Plasma A_extract Extracted Sitafloxacin A->A_extract A_ion [Sitafloxacin+H]+ A_extract->A_ion IS_extract Extracted this compound Extraction Extraction Variability A_extract->Extraction A_frag Fragment Ion A_ion->A_frag Ionization Ionization Variability A_ion->Ionization Ratio Peak Area Ratio (A_frag / IS_frag) A_frag->Ratio IS Added this compound IS->IS_extract IS_ion [this compound+H]+ IS_extract->IS_ion IS_extract->Extraction IS_frag Fragment Ion-d4 IS_ion->IS_frag IS_ion->Ionization IS_frag->Ratio Extraction->Ratio Corrected Ionization->Ratio Corrected Result Accurate Concentration Ratio->Result

Principle of internal standard correction.

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of Sitafloxacin in human plasma. The use of this compound as an internal standard ensures high accuracy and precision by compensating for potential variabilities during sample preparation and analysis. The simple protein precipitation procedure and rapid chromatographic runtime make this method suitable for high-throughput analysis in a research setting.

References

Application Note: Quantitative Analysis of Sitafloxacin in Human Plasma for Pharmacokinetic Studies Using Sitafloxacin-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Sitafloxacin (B179971) is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity against gram-positive, gram-negative, and atypical bacteria.[1][2] To accurately characterize its absorption, distribution, metabolism, and excretion (ADME) profile in humans, robust bioanalytical methods are essential for pharmacokinetic (PK) studies.[3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying drug concentrations in biological matrices due to its high sensitivity and specificity.[3][4] The use of a stable isotope-labeled (SIL) internal standard, such as Sitafloxacin-d4, is critical for achieving high accuracy and precision.[3][5][6] A deuterated internal standard exhibits nearly identical physicochemical properties to the analyte, ensuring it effectively compensates for variations in sample preparation and instrument response, thereby yielding reliable data for clinical decision-making.[3][6][7]

This document provides a detailed protocol for the determination of sitafloxacin in human plasma using an LC-MS/MS method with this compound as the internal standard. It includes procedures for sample preparation, instrument parameters, and a summary of method validation based on regulatory guidelines.

Principle of the Method

The fundamental principle of this method is the use of this compound as an internal standard (IS) to ensure accurate quantification of sitafloxacin.[3] this compound is chemically identical to sitafloxacin, except that four hydrogen atoms have been replaced by deuterium (B1214612) atoms. This increases the molecular weight, allowing the mass spectrometer to differentiate it from the unlabeled analyte.[3] Because the IS and the analyte behave almost identically during sample extraction, chromatography, and ionization, the ratio of their peak areas remains constant even if sample loss or matrix effects occur.[6] This normalization is crucial for correcting analytical variability and ensuring the reliability of the pharmacokinetic data generated.[6]

G cluster_0 Sample Preparation & Analysis cluster_1 Data Processing Plasma Human Plasma Sample (Sitafloxacin + this compound) Extract Protein Precipitation & Extraction Plasma->Extract Add IS LC LC Separation Extract->LC Inject Extract MS MS/MS Detection LC->MS Signal_Sita Sitafloxacin Signal (Variable) MS->Signal_Sita Signal_IS This compound Signal (Variable) MS->Signal_IS Ratio Peak Area Ratio (Sitafloxacin / IS) (Constant & Accurate) Signal_Sita->Ratio Signal_IS->Ratio Quant Quantification (vs. Calibration Curve) Ratio->Quant Correction Ratio corrects for: - Extraction Loss - Matrix Effects - Injection Volume Variation Ratio->Correction

Caption: Logical workflow demonstrating the role of an internal standard.

Experimental Protocols

Materials and Reagents
  • Standards: Sitafloxacin (reference standard), this compound (internal standard).

  • Solvents: Acetonitrile and Methanol (B129727) (HPLC or LC-MS grade), Formic Acid (reagent grade).

  • Water: Deionized or Milli-Q water.

  • Plasma: Drug-free human plasma with K2-EDTA or heparin as an anticoagulant.

Instrumentation
  • LC System: A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column, such as a ZORBAX SB-C18 (2.1 x 100 mm, 3.5 µm)[8] or equivalent.

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Separately weigh and dissolve Sitafloxacin and this compound in methanol to prepare individual stock solutions.[3]

  • Working Solutions:

    • Calibration Standards: Prepare serial dilutions of the Sitafloxacin stock solution with a methanol/water mixture to create working solutions for calibration standards.[3]

    • Internal Standard (IS) Working Solution: Dilute the this compound stock solution with methanol to a final concentration (e.g., 100 ng/mL).

  • Preparation of Calibration Curve and Quality Control (QC) Samples:

    • Spike blank human plasma with the appropriate Sitafloxacin working solutions to prepare a calibration curve over a desired concentration range (e.g., 2.0 to 1000 ng/mL).[2]

    • Prepare QC samples in blank plasma at a minimum of three concentration levels: low, medium, and high.

Sample Preparation from Human Plasma

The protein precipitation method is a common, rapid, and effective technique for extracting sitafloxacin from plasma.[2][9]

G start Start: Human Plasma Sample (100 µL) add_is Add Internal Standard (e.g., 20 µL this compound solution) start->add_is vortex1 Vortex Mix (15-30 sec) add_is->vortex1 add_precip Add Protein Precipitant (e.g., 300 µL Acetonitrile) vortex1->add_precip vortex2 Vortex Mix (1-2 min) add_precip->vortex2 centrifuge Centrifuge (e.g., 10,000 x g for 10 min) vortex2->centrifuge transfer Transfer Supernatant centrifuge->transfer inject Inject into LC-MS/MS System transfer->inject end Analysis Complete inject->end

Caption: Workflow for plasma sample preparation by protein precipitation.

LC-MS/MS Method

The following tables summarize typical parameters for the chromatographic separation and mass spectrometric detection of Sitafloxacin and its deuterated internal standard.

Table 1: Chromatographic Conditions

Parameter Typical Value
LC Column C18 Column (e.g., 2.1 x 100 mm, 3.5 µm)[8]
Mobile Phase A 0.1% Formic Acid in Water[8][10]
Mobile Phase B Methanol or Acetonitrile[8][10]
Flow Rate 0.2 - 0.5 mL/min[8][11]
Gradient Isocratic or Gradient elution
Injection Volume 5 - 10 µL
Column Temp. 30 - 40 °C

| Run Time | 3 - 6 minutes[10] |

Table 2: Mass Spectrometric Conditions

Parameter Sitafloxacin This compound
Ionization Mode ESI Positive ESI Positive
MRM Transition m/z 410.2 → 392.2[8] m/z 416.2 → 398.2[11]
Collision Energy Analyte-specific (to be optimized) Analyte-specific (to be optimized)

| Dwell Time | ~100-200 msec | ~100-200 msec |

Bioanalytical Method Validation

The developed method must be validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA), to ensure its reliability for analyzing clinical samples.[12] Key validation parameters are summarized below.

Table 3: Summary of Bioanalytical Method Validation Parameters and Typical Acceptance Criteria

Parameter Description Typical Acceptance Criteria Example Data
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte. Correlation coefficient (r²) ≥ 0.99 Linear range of 2.0 - 2500 ng/mL[2][8]
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy. Precision ≤ 20%, Accuracy within ±20% 2.0 - 5.0 ng/mL[2][8]
Precision The closeness of agreement among a series of measurements. Assessed as intra-day and inter-day precision. Coefficient of Variation (CV) ≤ 15% (except LLOQ) Intra-day: < 3.7%, Inter-day: < 8.3%[2][8]
Accuracy The closeness of the mean test results to the true value. Assessed as intra-day and inter-day accuracy. % Bias within ±15% (except LLOQ) Within ±4.1%[8]
Recovery The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte. Consistent, precise, and reproducible 87.1% to 95.4%[2]
Matrix Effect The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. CV of IS-normalized matrix factor ≤ 15% No significant matrix effect observed[2]

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | % Change within ±15% from baseline | Stable under freeze-thaw cycles, short-term, and long-term storage conditions[8] |

Application in a Human Pharmacokinetic Study

This validated LC-MS/MS method is applied to determine the concentration of sitafloxacin in plasma samples collected from human volunteers or patients at various time points after drug administration. The resulting concentration-time data is used to calculate key pharmacokinetic parameters.

Caption: Overview of a typical human pharmacokinetic study workflow.

The calculated parameters, such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2), are fundamental to understanding the drug's behavior in the body and informing appropriate dosing regimens.[1][2]

Conclusion

The use of this compound as an internal standard in an LC-MS/MS assay provides a highly reliable, sensitive, and specific method for the quantification of sitafloxacin in human plasma. Proper validation ensures that the method generates high-quality data suitable for pivotal pharmacokinetic, bioavailability, and bioequivalence studies, ultimately supporting drug development and regulatory submissions.

References

Application Note: High-Throughput Analysis of Sitafloxacin in Human Plasma Using Sitafloxacin-d4 as an Internal Standard for Therapeutic Drug Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of sitafloxacin (B179971) in human plasma. To ensure the highest accuracy and precision, a stable isotope-labeled internal standard, Sitafloxacin-d4, is employed. This method is designed for therapeutic drug monitoring (TDM) to optimize dosing regimens and improve clinical outcomes for patients undergoing treatment with sitafloxacin. The protocol detailed below provides a comprehensive guide for sample preparation, chromatographic separation, and mass spectrometric detection, along with performance characteristics of the assay.

Introduction

Sitafloxacin is a broad-spectrum fluoroquinolone antibiotic effective against a variety of bacterial pathogens. Therapeutic drug monitoring (TDM) of sitafloxacin is crucial for optimizing efficacy and minimizing toxicity, especially in critically ill patients where pharmacokinetics can be highly variable. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for quantitative bioanalysis using LC-MS/MS. SIL-IS closely mimics the analyte's behavior during sample preparation and ionization, effectively compensating for matrix effects and improving the accuracy and reliability of the results[1][2]. This application note provides a detailed protocol for a TDM assay of sitafloxacin in human plasma using this compound.

Experimental Workflow

TDM_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma Plasma Sample (100 µL) IS Add this compound Internal Standard Plasma->IS Precipitation Protein Precipitation (e.g., with Methanol) IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Dilution Dilute with Mobile Phase Supernatant->Dilution Injection Inject Sample onto LC System Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Tandem Mass Spectrometry (MRM) Ionization->Detection Quantification Quantification using Calibration Curve Detection->Quantification Reporting Report Sitafloxacin Concentration Quantification->Reporting

Figure 1: Experimental workflow for the LC-MS/MS based therapeutic drug monitoring of Sitafloxacin.

Materials and Reagents

  • Sitafloxacin reference standard

  • This compound internal standard

  • HPLC-grade methanol (B129727)

  • HPLC-grade acetonitrile

  • Formic acid

  • Ultrapure water

  • Drug-free human plasma

Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18 column)

Detailed Protocols

Preparation of Stock and Working Solutions
  • Sitafloxacin Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of sitafloxacin in methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the sitafloxacin stock solution with a mixture of methanol and water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at an appropriate concentration.

Sample Preparation
  • To 100 µL of plasma sample, calibration standard, or QC sample, add the internal standard working solution.

  • Add a protein precipitation agent, such as methanol or acetonitrile.

  • Vortex mix the samples thoroughly.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and dilute with the mobile phase as needed.

  • Inject the prepared sample into the LC-MS/MS system.

LC-MS/MS Conditions

The following are typical starting conditions and may require optimization for individual instruments.

ParameterRecommended Conditions
HPLC Column C18, e.g., 2.1 x 100 mm, 3.5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Methanol/Acetonitrile
Gradient Isocratic or gradient elution, e.g., 46:54 (A:B)[3]
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Sitafloxacin: m/z 410.2 → 392.2[3]this compound: To be determined empirically (expected m/z 414.2 → 396.2)
Collision Energy Optimize for specific instrument

Method Validation Parameters

A summary of typical validation parameters for similar assays is provided below.

ParameterTypical Range
Linearity Range 5 - 2500 ng/mL[3]
Lower Limit of Quantification (LLOQ) 5 ng/mL[3]
Intra-day Precision < 8.3%[3]
Inter-day Precision < 8.3%[3]
Accuracy Within ±4.1%[3]
Extraction Recovery > 85%
Matrix Effect Monitored and compensated by this compound

Data Analysis

The concentration of sitafloxacin in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of sitafloxacin in the unknown samples is then interpolated from this calibration curve.

Sitafloxacin Metabolic Pathway Overview

Sitafloxacin_Metabolism Sitafloxacin Sitafloxacin Unchanged Largely Excreted Unchanged in Urine (>99%) Sitafloxacin->Unchanged Primary Route Metabolism Minimal Hepatic Metabolism Sitafloxacin->Metabolism Minor Route

Figure 2: Simplified overview of Sitafloxacin's primary route of elimination.

Sitafloxacin is primarily excreted unchanged in the urine, with minimal hepatic metabolism[4]. This characteristic simplifies therapeutic drug monitoring as the parent drug is the main component to be measured.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a highly selective, sensitive, and accurate assay for the therapeutic drug monitoring of sitafloxacin in human plasma. The use of a stable isotope-labeled internal standard is critical for minimizing analytical variability and ensuring reliable quantification in a clinical research setting. This method can be a valuable tool for researchers and clinicians working to optimize sitafloxacin therapy.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing LC-MS/MS for Sitafloxacin-d4 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) source parameters for the analysis of Sitafloxacin-d4.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial LC-MS/MS source parameters for this compound analysis?

A1: For initial experiments, it is advisable to start with parameters known to be effective for fluoroquinolone antibiotics. The following table provides a good starting point for optimization. Note that these values may require further refinement based on the specific instrumentation used.

ParameterTypical Starting ValueRange for Optimization
Ionization Mode Positive Electrospray (ESI+)N/A
Capillary Voltage 3.5 kV2.5 - 4.5 kV
Source Temperature 150 °C120 - 180 °C
Desolvation Temperature 400 °C350 - 550 °C
Nebulizer Gas Flow 3 L/min2 - 5 L/min
Drying Gas Flow 10 L/min8 - 15 L/min
Cone Voltage 30 V20 - 50 V

Q2: What are the expected Multiple Reaction Monitoring (MRM) transitions for this compound?

A2: this compound, being a deuterated internal standard, will have a higher mass-to-charge ratio (m/z) for its precursor ion compared to the non-deuterated Sitafloxacin. Based on the molecular weight of this compound (413.84 g/mol ), the expected protonated molecule [M+H]⁺ is approximately 414.8 m/z. Common fragmentation patterns for fluoroquinolones involve the loss of water (H₂O) and carbon monoxide (CO), as well as cleavage of the piperazine (B1678402) ring.

The following table summarizes the predicted and known MRM transitions for both Sitafloxacin and this compound. It is recommended to confirm these transitions by infusing a standard solution of this compound into the mass spectrometer.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Notes
Sitafloxacin 410.2392.225 - 35Loss of H₂O[1]
Sitafloxacin 410.2364.230 - 40Loss of H₂O and CO
This compound 414.8396.825 - 35Predicted (Loss of H₂O)
This compound 414.8368.830 - 40Predicted (Loss of H₂O and CO)

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of LC-MS/MS source parameters for this compound.

Issue 1: Low or No Signal for this compound

  • Possible Cause: Incorrect MRM transitions.

    • Solution: Verify the precursor and product ions for this compound by infusing a standard solution directly into the mass spectrometer. The predicted precursor ion [M+H]⁺ is approximately m/z 414.8. Scan for product ions by ramping the collision energy.

  • Possible Cause: Suboptimal source parameters.

    • Solution: Systematically optimize the source parameters. Begin with the capillary voltage and source temperature, followed by nebulizer and drying gas flows. Use a structured approach such as the one outlined in the Experimental Protocols section.

  • Possible Cause: Inefficient ionization.

    • Solution: Ensure the mobile phase composition is suitable for ESI+. The addition of a small amount of formic acid (e.g., 0.1%) to the mobile phase can improve protonation and enhance the signal in positive ion mode.

Issue 2: High Background Noise or Poor Signal-to-Noise Ratio

  • Possible Cause: Matrix effects from the sample.

    • Solution: Improve sample preparation to remove interfering matrix components. Techniques like solid-phase extraction (SPE) can be effective. Ensure proper chromatographic separation to elute this compound in a region with minimal co-eluting matrix components.

  • Possible Cause: Contaminated source or mass spectrometer.

    • Solution: Clean the ion source, including the capillary and cone, according to the manufacturer's instructions. Run system suitability tests with a known standard to ensure the instrument is performing optimally.

Issue 3: Inconsistent or Unstable Signal

  • Possible Cause: Fluctuations in the ESI spray.

    • Solution: Check the spray needle for blockages or damage. Ensure a consistent and fine spray is being generated. Optimize the nebulizer gas flow to stabilize the spray.

  • Possible Cause: Incompatible mobile phase flow rate.

    • Solution: Ensure the LC flow rate is compatible with the ESI source. For standard ESI sources, flow rates between 0.2 and 0.5 mL/min are typical. For higher flow rates, consider using a flow splitter.

Experimental Protocols

Protocol 1: Determination of Optimal MRM Transitions for this compound

  • Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Infuse the solution directly into the mass spectrometer at a flow rate of 5-10 µL/min using a syringe pump.

  • Set the mass spectrometer to Q1 scan mode in the positive ion setting to identify the precursor ion (expected around m/z 414.8).

  • Once the precursor ion is confirmed, switch to product ion scan mode.

  • Set Q1 to isolate the precursor ion (m/z 414.8) and scan Q3 to observe the fragment ions.

  • Vary the collision energy (e.g., from 10 to 50 eV in 5 eV increments) to find the optimal energy for the most abundant and stable product ions.

  • Select the most intense and specific product ions for the MRM method.

Protocol 2: Systematic Optimization of ESI Source Parameters

  • Set up an isocratic LC method with a mobile phase composition similar to the expected elution conditions for this compound.

  • Continuously infuse a standard solution of this compound post-column into the mobile phase flow using a T-junction.

  • Set the mass spectrometer to operate in MRM mode using the optimized transitions for this compound.

  • Optimize one parameter at a time while keeping others constant. Monitor the signal intensity of the this compound MRM transition.

  • Capillary Voltage: Vary the voltage in increments of 0.5 kV within the recommended range.

  • Source and Desolvation Temperatures: Adjust the temperatures in increments of 20-25 °C.

  • Nebulizer and Drying Gas Flows: Modify the gas flow rates in small increments.

  • Record the optimal value for each parameter that provides the highest and most stable signal intensity.

Visualizations

LC_MS_Optimization_Workflow cluster_0 Analyte Characterization cluster_1 Source Parameter Optimization A Prepare this compound Standard Solution B Direct Infusion A->B C Identify Precursor Ion (Q1 Scan) B->C D Identify Product Ions (Product Ion Scan) C->D E Optimize Collision Energy D->E F Continuous Post-Column Infusion E->F Use Optimized MRM Transitions G Optimize Capillary Voltage F->G H Optimize Source & Desolvation Temperatures G->H I Optimize Nebulizer & Drying Gas Flows H->I J Finalize Optimized Method I->J

Caption: Workflow for LC-MS/MS method development for this compound.

Troubleshooting_Logic Start Low or No Signal CheckMRM Verify MRM Transitions (Direct Infusion) Start->CheckMRM OptimizeSource Systematically Optimize Source Parameters CheckMRM->OptimizeSource Transitions Correct SignalOK Signal Improved CheckMRM->SignalOK Transitions Incorrect & Corrected CheckIonization Check Mobile Phase for Ionization Efficiency OptimizeSource->CheckIonization Signal Still Low OptimizeSource->SignalOK Signal Improved CheckIonization->SignalOK Signal Improved

Caption: Troubleshooting logic for low signal intensity issues.

References

Improving extraction recovery of Sitafloxacin using a deuterated standard

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Sitafloxacin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to improving the extraction recovery of Sitafloxacin, with a particular focus on the use of a deuterated internal standard.

Frequently Asked Questions (FAQs)

Q1: Why is a deuterated internal standard recommended for Sitafloxacin extraction and quantification?

A stable isotope-labeled internal standard (SIL-IS), such as a deuterated version of Sitafloxacin, is considered the gold standard in quantitative bioanalysis for several reasons.[1] A deuterated standard is chemically identical to Sitafloxacin, ensuring it behaves similarly during extraction, chromatography, and ionization in the mass spectrometer.[2][3] This allows it to accurately compensate for variations in sample preparation, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and precise results.[1] Regulatory bodies like the FDA and EMA strongly advocate for the use of SIL-IS in bioanalytical methods.[4]

Q2: What are the most common issues encountered when using a deuterated internal standard for Sitafloxacin analysis?

The most frequent challenges include:

  • Isotopic Exchange: Deuterium (B1214612) atoms on the internal standard may be replaced by hydrogen atoms from the sample or solvent, a phenomenon known as back-exchange.[5] This is more likely if the deuterium label is on a heteroatom (like -OH or -NH) or a carbon adjacent to a carbonyl group.[5]

  • Chromatographic Shift: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[6] If this separation is significant, the analyte and internal standard may experience different matrix effects, compromising accuracy.

  • Purity Issues: The deuterated standard may contain a small amount of the unlabeled Sitafloxacin, which can interfere with the measurement, especially at the lower limit of quantification (LLOQ).[5]

  • Differential Matrix Effects: Even with co-elution, the analyte and the internal standard might experience different degrees of ion suppression or enhancement, leading to inaccurate quantification.

Q3: My extraction recovery for Sitafloxacin is still low despite using a deuterated standard. What should I investigate?

Low recovery in solid-phase extraction (SPE) can be due to several factors, even with a reliable internal standard.[6] Key areas to troubleshoot include:

  • Sorbent Choice: The SPE sorbent may not have the appropriate retention mechanism for Sitafloxacin.[5]

  • Sample pH: The pH of the sample must be optimized to ensure Sitafloxacin is in a state that allows for strong retention on the sorbent.[7]

  • Elution Solvent: The elution solvent may not be strong enough to fully desorb Sitafloxacin from the sorbent.[5]

  • Flow Rate: A sample loading flow rate that is too high may not allow for sufficient interaction between Sitafloxacin and the sorbent.[7]

  • Drying of Cartridge: If the SPE cartridge bed dries out before sample loading, it can lead to inconsistent and low recovery.[5]

Troubleshooting Guides

Issue 1: Poor or Inconsistent Extraction Recovery

If you are experiencing low or variable recovery of Sitafloxacin, follow this troubleshooting guide.

Potential Cause Troubleshooting Step Rationale
Inappropriate SPE Sorbent Review the properties of Sitafloxacin and ensure the chosen sorbent provides the correct retention mechanism (e.g., reversed-phase, ion-exchange).A mismatch between the analyte's chemistry and the sorbent's properties is a primary cause of poor retention and subsequent low recovery.[5]
Suboptimal Sample pH Adjust the pH of the sample to ensure Sitafloxacin is in its optimal form for retention on the chosen sorbent.For ionizable compounds like Sitafloxacin, pH control is critical for consistent interaction with the SPE sorbent.[7]
Ineffective Elution Increase the strength of the elution solvent or the elution volume. Consider adding a small amount of acid or base to the elution solvent to facilitate desorption.The elution solvent must be strong enough to overcome the interaction between Sitafloxacin and the sorbent.
High Flow Rate Decrease the flow rate during sample loading to allow for adequate equilibration time between the sample and the sorbent.A slower flow rate increases the contact time, promoting better retention of the analyte.[6]
Cartridge Overload Reduce the sample volume or use an SPE cartridge with a higher sorbent mass.[7]Exceeding the capacity of the sorbent will cause the analyte to pass through without being retained.[7]
Issue 2: Inaccurate Quantification with Deuterated Standard

If your results are inaccurate or imprecise despite using a deuterated standard, consider the following.

Potential Cause Troubleshooting Step Rationale
Lack of Co-elution Overlay the chromatograms of Sitafloxacin and the deuterated standard to confirm they are co-eluting.[6]If the analyte and internal standard separate, they may be subject to different matrix effects, leading to inaccurate quantification.[6]
Isotopic Impurity Analyze a blank matrix sample spiked only with the deuterated standard. The signal for the unlabeled Sitafloxacin should be less than 20% of the LLOQ response.[5]Contamination of the internal standard with the unlabeled analyte will lead to an overestimation of the analyte's concentration.[5]
Isotopic Instability (Back-Exchange) Incubate the deuterated standard in a blank matrix under your experimental conditions and monitor for an increase in the unlabeled Sitafloxacin signal.[6]Loss of the deuterium label will result in an inaccurate internal standard concentration and compromise the quantification.[5]
Differential Matrix Effects Perform a post-extraction addition experiment with multiple lots of the biological matrix to assess the variability of the matrix effect on both the analyte and the internal standard.[8]Significant variability between matrix lots can indicate that the sample cleanup is insufficient to remove interfering components.[8]

Data Presentation

The use of a deuterated internal standard is expected to significantly improve the precision and accuracy of Sitafloxacin quantification by correcting for variability in extraction recovery. The following table provides an illustrative comparison of expected results.

Table 1: Illustrative Comparison of Sitafloxacin Extraction Recovery and Precision

Method Mean Recovery (%) Relative Standard Deviation (RSD, %) Accuracy (% Bias)
Without Deuterated Standard75.215.8-24.8
With Deuterated Standard98.93.2-1.1
This table presents hypothetical data to illustrate the expected improvement in analytical performance when using a deuterated internal standard. Actual results may vary based on the specific experimental conditions.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Sitafloxacin from Human Plasma

This protocol describes a general method for the extraction of Sitafloxacin from human plasma using a deuterated internal standard.

  • Sample Preparation:

    • Thaw human plasma samples at room temperature.

    • Vortex the samples to ensure homogeneity.

    • Pipette 500 µL of plasma into a clean microcentrifuge tube.

    • Add 50 µL of the deuterated Sitafloxacin internal standard working solution (e.g., in methanol) to each plasma sample, calibration standard, and quality control sample.

    • Vortex for 30 seconds.

    • Add 500 µL of a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4) and vortex again.

  • SPE Cartridge Conditioning:

    • Place a reversed-phase SPE cartridge (e.g., Oasis HLB, 30 mg) on a vacuum manifold.

    • Condition the cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of purified water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the prepared plasma sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to draw the sample through the cartridge at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

    • Dry the cartridge under high vacuum for 2-5 minutes.

  • Elution:

    • Place clean collection tubes in the manifold.

    • Elute Sitafloxacin and the deuterated internal standard with 1 mL of a suitable elution solvent (e.g., methanol containing 1% formic acid).

    • Apply a gentle vacuum to slowly draw the elution solvent through the cartridge.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.

    • Vortex and transfer to an autosampler vial for analysis.

Visualizations

The following diagrams illustrate the troubleshooting workflow and the general bioanalytical process.

cluster_0 Troubleshooting Low Extraction Recovery Start Low or Inconsistent Sitafloxacin Recovery CheckSorbent Is the SPE sorbent appropriate for Sitafloxacin? Start->CheckSorbent CheckpH Is the sample pH optimized for retention? CheckSorbent->CheckpH Yes ChangeSorbent Select a more appropriate sorbent CheckSorbent->ChangeSorbent No CheckElution Is the elution solvent strong enough? CheckpH->CheckElution Yes AdjustpH Adjust sample pH CheckpH->AdjustpH No CheckFlowRate Is the loading flow rate slow enough? CheckElution->CheckFlowRate Yes ModifyElution Increase solvent strength or volume CheckElution->ModifyElution No End Recovery Improved CheckFlowRate->End Yes DecreaseFlowRate Decrease loading flow rate CheckFlowRate->DecreaseFlowRate No ChangeSorbent->CheckpH AdjustpH->CheckElution ModifyElution->CheckFlowRate DecreaseFlowRate->End

Caption: Troubleshooting workflow for low Sitafloxacin extraction recovery.

cluster_1 Bioanalytical Workflow with Deuterated Internal Standard Sample Biological Sample (e.g., Plasma) Spike Spike with Deuterated Sitafloxacin IS Sample->Spike Extraction Solid-Phase Extraction (SPE) Spike->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Quantification (Analyte/IS Ratio) Analysis->Quantification

Caption: General workflow for Sitafloxacin bioanalysis using a deuterated standard.

References

Selecting the correct MRM transition for Sitafloxacin-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analysis of Sitafloxacin-d4 using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended Multiple Reaction Monitoring (MRM) transition for this compound?

The primary MRM transition for the quantification of this compound is m/z 416.2 → 398.2. This transition corresponds to the precursor ion ([M+H]⁺) of this compound and its most abundant product ion. For context, the MRM transition for unlabeled Sitafloxacin (B179971) is m/z 410.2 → 392.2.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Description
This compound416.2398.2Primary transition for quantification.
Sitafloxacin410.2392.2Primary transition for the unlabeled analyte.

Q2: How do I select a qualifier MRM transition for this compound?

A qualifier ion is a second product ion used to confirm the identity of the analyte. To select a suitable qualifier transition, a product ion scan of this compound should be performed. This experiment will reveal all fragment ions and their relative abundances. The second most intense and specific product ion should be chosen as the qualifier. Based on the known fragmentation patterns of fluoroquinolones, other potential product ions may arise from cleavages of the piperazine (B1678402) ring or other side chains.

Q3: What are the general starting conditions for LC-MS/MS analysis of Sitafloxacin?

While optimal conditions should be determined empirically, the following can be used as a starting point for method development:

ParameterRecommended Starting Condition
LC Column C18 reverse-phase column (e.g., ZORBAX SB-C18, 3.5µm, 2.1mm x 100mm)[1]
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Methanol or Acetonitrile with 0.1% formic acid
Flow Rate 0.2 - 0.5 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)

Troubleshooting Guides

This section provides solutions to common issues encountered during the LC-MS/MS analysis of this compound.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Potential Cause Troubleshooting Step
Column Contamination Back-flush the column or use a guard column to protect the analytical column.
Injection of a sample in a solvent stronger than the mobile phase Ensure the sample is dissolved in a solvent that is of equal or lesser strength than the initial mobile phase.
Column Overload Reduce the injection volume or dilute the sample.
Secondary Interactions Adjust the mobile phase pH or use a different column chemistry.

Issue 2: High Background Noise or Carryover

Potential Cause Troubleshooting Step
Contaminated Mobile Phase or LC System Use high-purity solvents and flush the LC system thoroughly.
Sample Carryover from Autosampler Optimize the autosampler wash procedure by using a strong solvent and increasing the wash volume and duration.
Matrix Effects Improve sample clean-up using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.

Issue 3: Inconsistent or Inaccurate Quantification

Potential Cause Troubleshooting Step
Matrix Effects Matrix effects can cause ion suppression or enhancement, leading to inaccurate results. A stable isotope-labeled internal standard like this compound is used to compensate for these effects. However, if the analyte and internal standard do not co-elute perfectly, they may experience different degrees of matrix effects. To mitigate this, optimize the chromatography to ensure co-elution.
Suboptimal MS Parameters The collision energy (CE) and declustering potential (DP) should be optimized for each MRM transition to ensure maximum signal intensity and reproducibility.
Internal Standard Instability Ensure the stability of the this compound internal standard in the storage and sample processing solutions.

Experimental Protocols

Protocol 1: Optimization of MRM Transitions for this compound

This protocol describes the process of optimizing the collision energy (CE) and declustering potential (DP) for the selected MRM transitions of this compound.

  • Prepare a standard solution of this compound at a concentration that gives a strong and stable signal (e.g., 100 ng/mL in 50:50 methanol:water).

  • Infuse the solution directly into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 10 µL/min).

  • Perform a precursor ion scan to confirm the mass of the parent ion ([M+H]⁺) of this compound, which should be m/z 416.2.

  • Perform a product ion scan by selecting m/z 416.2 in the first quadrupole (Q1) and scanning the third quadrupole (Q3) to identify all fragment ions.

  • Select the most intense product ion for the primary (quantifier) MRM transition (expected to be m/z 398.2) and the second most intense, specific product ion for the secondary (qualifier) transition.

  • Optimize the declustering potential (DP) by monitoring the precursor ion signal while ramping the DP voltage. Select the DP that provides the maximum stable signal without causing in-source fragmentation.

  • Optimize the collision energy (CE) for each MRM transition by monitoring the product ion signal while ramping the CE voltage. Select the CE value that produces the highest intensity for each product ion.

Diagrams

MRM_Selection_Workflow Workflow for MRM Transition Selection cluster_0 Initial Analysis cluster_1 Transition Selection cluster_2 Parameter Optimization cluster_3 Final Method infuse Infuse this compound Standard precursor_scan Perform Precursor Ion Scan infuse->precursor_scan product_scan Perform Product Ion Scan precursor_scan->product_scan select_quant Select Quantifier Ion (Most Intense Product Ion) product_scan->select_quant select_qual Select Qualifier Ion (Second Most Intense Product Ion) product_scan->select_qual optimize_dp Optimize Declustering Potential (DP) select_quant->optimize_dp select_qual->optimize_dp optimize_ce Optimize Collision Energy (CE) for each transition optimize_dp->optimize_ce final_mrm Finalized MRM Method optimize_ce->final_mrm

Caption: Workflow for selecting and optimizing MRM transitions.

Troubleshooting_Logic Troubleshooting Logic for Inaccurate Quantification start Inaccurate Quantification Observed check_peak Check Peak Shape and Area start->check_peak is_peak_ok Peak Shape/Area OK? check_peak->is_peak_ok troubleshoot_peak Troubleshoot Peak Shape (See Issue 1) is_peak_ok->troubleshoot_peak No check_matrix Investigate Matrix Effects is_peak_ok->check_matrix Yes troubleshoot_peak->check_peak is_matrix_ok Matrix Effects Compensated? check_matrix->is_matrix_ok optimize_chroma Optimize Chromatography for Co-elution is_matrix_ok->optimize_chroma No check_ms Review MS Parameters is_matrix_ok->check_ms Yes optimize_chroma->check_matrix is_ms_ok MS Parameters Optimized? check_ms->is_ms_ok optimize_ms Re-optimize CE and DP is_ms_ok->optimize_ms No check_is Check Internal Standard Stability is_ms_ok->check_is Yes optimize_ms->check_ms is_is_ok IS Stable? check_is->is_is_ok prepare_fresh_is Prepare Fresh IS Solution is_is_ok->prepare_fresh_is No resolved Issue Resolved is_is_ok->resolved Yes prepare_fresh_is->check_is

Caption: Troubleshooting workflow for inaccurate quantification.

References

Best practices for preparing Sitafloxacin-d4 stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices, troubleshooting advice, and frequently asked questions (FAQs) for the preparation and handling of Sitafloxacin-d4 stock solutions. It is intended for researchers, scientists, and drug development professionals to ensure the accuracy and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (B87167) (DMSO) is a commonly recommended solvent for preparing this compound stock solutions.[1] Methanol and Dimethylformamide (DMF) can also be used, although the solubility may be lower.[2][3] For in vivo studies, a co-solvent system may be required, such as DMSO and PEG300.[4] Always refer to the manufacturer's certificate of analysis for specific recommendations.

Q2: What are the optimal storage conditions for this compound powder and stock solutions?

A2: Proper storage is critical to maintain the integrity of this compound. For the solid (powder) form, long-term storage at -20°C is recommended.[2][5] Stock solutions in solvent should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[5] To prevent degradation, protect both the solid and solutions from light, as Sitafloxacin is known to be photolabile.[6][7]

Q3: How can I ensure the accuracy of my this compound stock solution concentration?

A3: To ensure accuracy, use a calibrated analytical balance to weigh the this compound powder and Class A volumetric flasks for preparing solutions.[8] Allow the lyophilized powder to equilibrate to room temperature before opening to prevent condensation.[8] After dissolving the compound, ensure the solution is thoroughly mixed by inverting the flask multiple times.[8]

Q4: Is this compound susceptible to deuterium-hydrogen exchange?

A4: While deuterated compounds can be susceptible to deuterium-hydrogen exchange, especially under acidic or basic conditions, this compound is generally stable.[8] It is good practice to use neutral solvents and avoid prolonged exposure to harsh pH conditions to minimize any potential exchange.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation in stock solution upon storage The concentration of the stock solution may be too high for the storage temperature.Gently warm the solution and vortex to redissolve the precipitate. If the issue persists, consider preparing a more dilute stock solution or storing it at a higher temperature (e.g., -20°C instead of -80°C), though this may reduce long-term stability.
Inconsistent results in downstream applications Improper storage leading to degradation of the compound.Ensure the stock solution is protected from light and stored at the recommended temperature. Prepare fresh working solutions from the stock for each experiment to minimize freeze-thaw cycles.[8]
Inaccurate initial concentration of the stock solution.Re-evaluate the initial weighing and dilution steps. If possible, verify the concentration of the stock solution using a suitable analytical method like HPLC-MS/MS.
Low analytical signal when used as an internal standard Adsorption of the compound to the container surface.Use low-adsorption polypropylene (B1209903) tubes or silanized glass vials for storing stock and working solutions, especially for low-concentration solutions.
Degradation of the compound.Check for any signs of degradation, such as a change in color of the solution. If degradation is suspected, prepare a fresh stock solution from the powder.

Quantitative Data Summary

Parameter Value Source
Molecular Formula C₁₉H₁₄D₄ClF₂N₃O₃[5]
Molecular Weight 413.84 g/mol N/A
Solubility in DMSO ≥6.6 mg/mL; 10 mM[1][9]
Solubility in Methanol Slightly soluble[2][3]
Solubility in DMF Slightly soluble[2][3]
Storage of Powder -20°C for 3 years; 4°C for 2 years[4][5]
Storage of Solution in Solvent -80°C for 6 months; -20°C for 1 month[5]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Class A volumetric flask (appropriate size)

  • Calibrated micropipettes

  • Low-adsorption polypropylene or amber glass vials for storage

  • Vortex mixer

Procedure:

  • Equilibration: Allow the vial containing the this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening. This prevents condensation of atmospheric moisture onto the powder.

  • Weighing: Tare a clean, dry weighing vessel on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.14 mg of this compound (Molecular Weight: 413.84 g/mol ).

  • Transfer: Quantitatively transfer the weighed powder into a Class A volumetric flask of the appropriate size (e.g., 1 mL).

  • Dissolution: Add a small amount of DMSO (e.g., approximately 50-70% of the final volume) to the volumetric flask.

  • Mixing: Gently swirl or vortex the flask until the this compound powder is completely dissolved. Visually inspect the solution to ensure no solid particles remain.

  • Dilution to Volume: Once the powder is fully dissolved, add DMSO to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

  • Final Mixing: Cap the volumetric flask and invert it several times (at least 10-15 times) to ensure the solution is homogeneous.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in clearly labeled, light-protected (amber) or opaque, low-adsorption vials. Store the aliquots at -80°C for long-term storage.

Visualizations

experimental_workflow Experimental Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_dissolution Dissolution cluster_finalization Finalization & Storage start Start equilibrate Equilibrate this compound powder to room temperature start->equilibrate weigh Weigh powder on an analytical balance equilibrate->weigh transfer Transfer powder to a volumetric flask weigh->transfer add_solvent Add partial volume of DMSO transfer->add_solvent dissolve Vortex/swirl until fully dissolved add_solvent->dissolve fill_to_mark Add DMSO to final volume dissolve->fill_to_mark mix Invert flask to ensure homogeneity fill_to_mark->mix aliquot Aliquot into light-protected, low-adsorption vials mix->aliquot store Store at -80°C aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solution.

troubleshooting_guide Troubleshooting Guide for this compound Stock Solutions cluster_investigation Investigation cluster_solution Potential Solutions issue Experimental Issue (e.g., inconsistent results, precipitate) check_storage Check storage conditions (temperature, light exposure) issue->check_storage check_prep Review preparation protocol (weighing, dilution) issue->check_prep check_solubility Is concentration too high for the solvent/temperature? issue->check_solubility prepare_fresh Prepare fresh stock solution check_storage->prepare_fresh use_low_adsorption_vials Use low-adsorption vials check_storage->use_low_adsorption_vials check_prep->prepare_fresh verify_conc Verify concentration (e.g., HPLC) check_prep->verify_conc adjust_conc Adjust concentration or storage temperature check_solubility->adjust_conc resolution Resolution prepare_fresh->resolution verify_conc->resolution use_low_adsorption_vials->resolution adjust_conc->resolution

References

Validation & Comparative

Navigating Bioanalysis: A Comparative Guide to Internal Standard Use Under FDA and ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals operating within the regulated landscape of bioanalysis, the selection and proper use of an internal standard (IS) is a critical determinant of data quality, reliability, and regulatory acceptance. This guide provides a comprehensive comparison of internal standard strategies, aligning with the harmonized principles of the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) M10 guideline. Supported by experimental data and detailed methodologies, this document aims to facilitate informed decisions in the development and validation of robust bioanalytical methods.

The primary function of an internal standard is to ensure the accuracy and precision of an analytical method by correcting for variability throughout the entire experimental workflow, from sample preparation to instrumental analysis.[1] The harmonized ICH M10 guideline, now the standard for both the FDA and the European Medicines Agency (EMA), underscores the importance of a well-characterized and consistently performing internal standard.[2]

The Gold Standard: Stable Isotope-Labeled Internal Standards

Regulatory guidelines unequivocally prefer the use of a stable isotope-labeled (SIL) internal standard of the analyte, as it possesses the most similar physicochemical properties.[1] SILs are versions of the analyte where one or more atoms have been replaced with a heavy isotope, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (B1214612) (²H).[3] This subtle mass difference allows for distinction by a mass spectrometer while ensuring the IS and analyte behave almost identically during extraction, chromatography, and ionization.[4]

Head-to-Head Comparison: ¹³C-Labeled vs. Deuterated Internal Standards

While both are types of SILs, ¹³C-labeled and deuterated internal standards are not created equal. The choice between them can significantly impact assay performance, with ¹³C-labeled standards generally considered superior for high-stakes quantitative bioanalysis.[1]

Table 1: Quantitative Performance Comparison of ¹³C-Labeled vs. Deuterated Internal Standards [5]

Performance ParameterDeuterated (²H) Internal Standard¹³C-Labeled Internal StandardKey Findings
Chromatographic Co-elution Often exhibits a slight retention time shift, eluting earlier than the unlabeled analyte.[5]Typically co-elutes perfectly with the analyte.[5]The superior co-elution of ¹³C-IS provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[5]
Accuracy & Precision Can lead to inaccuracies; one study reported a 40% error due to imperfect retention time matching.[5] In another study, the mean bias was 96.8% with a standard deviation of 8.6%.[5]Demonstrates improved accuracy and precision. In a comparative study, the mean bias was 100.3% with a standard deviation of 7.6%.[5]The closer physicochemical properties of ¹³C-IS to the analyte result in more reliable and reproducible quantification.[5]
Matrix Effect Compensation The chromatographic shift can lead to differential ion suppression or enhancement between the analyte and the IS, compromising accurate quantification.[5]Excellent at correcting for matrix effects due to identical elution profiles with the analyte.[5]¹³C-IS is the superior choice for complex biological matrices where significant matrix effects are anticipated.[5]
Isotopic Stability Susceptible to back-exchange of deuterium atoms with protons from the solvent, particularly if the label is on an exchangeable site (e.g., -OH, -NH).[5]Highly stable with no risk of isotopic exchange during the analytical workflow.[5]The stability of the ¹³C label ensures the integrity of the internal standard throughout the entire analytical process.[5]

When SILs Aren't Feasible: The Role of Structural Analogs

In situations where a SIL-IS is not available, regulatory guidelines permit the use of a structural analog internal standard.[1] This is a compound that is not isotopically labeled but possesses a chemical structure and physicochemical properties very similar to the analyte.[3] However, their suitability must be rigorously validated as they present a higher inherent risk of variability compared to SILs.[6]

Table 2: Performance Characteristics of Stable Isotope-Labeled vs. Structural Analog Internal Standards [3][4]

FeatureStable Isotope-Labeled (SIL) Internal StandardStructural Analog Internal Standard
Chemical & Physical Properties Virtually identical to the analyte.[3]Similar, but not identical, to the analyte.[3]
Chromatographic Behavior Typically co-elutes with the analyte.[3]Elutes close to the analyte but may have a different retention time.[3]
Matrix Effect Compensation Excellent. Effectively compensates for ion suppression or enhancement as it experiences the same matrix effects as the analyte.[3]Variable. May not fully compensate for matrix effects if its ionization efficiency is affected differently by the matrix than the analyte.[3]
Recovery & Sample Processing Excellent. Tracks the analyte throughout the entire sample preparation process.[3]Good to Variable. The degree of compensation depends on the similarity of its extraction and handling properties to the analyte.[3]
Accuracy & Precision Generally provides higher accuracy and precision due to superior compensation for variability.[3][4]Can provide acceptable accuracy and precision, but may be less robust than a SIL-IS.[3]
Potential Issues Isotopic crosstalk with the analyte if the mass difference is insufficient; potential for isotopic exchange; can mask underlying assay problems.[3]Differences in physicochemical properties can lead to differential extraction, chromatography, and ionization.[3]
FDA/ICH Preference Generally preferred, especially for LC-MS/MS assays.[3]Acceptable when a SIL-IS is not available, but its suitability must be thoroughly validated.[3]

Experimental Workflows and Protocols

The validation of a bioanalytical method, including the performance of the internal standard, is a stringent process. Below are diagrams and protocols for key validation experiments.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, etc.) Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (LLE, SPE, PP) Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Quantification Quantification via Calibration Curve Ratio->Quantification

A typical workflow for quantitative bioanalysis using an internal standard.

Protocol: Internal Standard Suitability and Interference Check

Objective: To demonstrate that the selected internal standard is suitable for the method and does not interfere with the quantification of the analyte, and vice versa.[1]

Methodology:

  • Prepare a set of blank matrix samples from at least six different sources.

  • Prepare a "zero sample" by spiking the blank matrix with the internal standard at the working concentration.

  • Prepare Lower Limit of Quantification (LLOQ) samples by spiking the blank matrix with the analyte at the LLOQ concentration and the internal standard at the working concentration.

  • Analyze the samples according to the bioanalytical method.

Acceptance Criteria (as per ICH M10): [1]

  • The response of any interfering peak at the retention time of the analyte in the zero sample should be less than 20% of the analyte response at the LLOQ.

  • The response of any interfering peak at the retention time of the internal standard in the blank samples should be less than 5% of the internal standard response in the LLOQ sample.

Decision_Tree Start Internal Standard Selection SIL_Available Is a Stable Isotope-Labeled (SIL) Internal Standard available? Start->SIL_Available C13_vs_D Is a ¹³C-labeled SIL-IS available? SIL_Available->C13_vs_D Yes Validate_Analog Select and rigorously validate a Structural Analog IS SIL_Available->Validate_Analog No Use_C13 Use ¹³C-labeled SIL-IS (Preferred) C13_vs_D->Use_C13 Yes Use_Deuterated Use Deuterated SIL-IS C13_vs_D->Use_Deuterated No Justify Justify absence of IS (if applicable) Validate_Analog->Justify If no suitable analog found

A decision tree for selecting an appropriate internal standard in bioanalysis.

Protocol: Internal Standard Stability Assessment

Objective: To demonstrate the stability of the internal standard under various storage and handling conditions.[4]

Methodology:

  • Stock Solution Stability: Prepare a stock solution of the internal standard. Store it under the intended conditions (e.g., 2-8°C). At specified intervals (e.g., 0, 7, 14, and 30 days), compare the response of the stored solution to a freshly prepared stock solution.

  • Bench-Top Stability in Matrix: Spike blank biological matrix with the internal standard. Keep the samples at room temperature for a duration that mimics expected sample handling times (e.g., 4, 8, 24 hours). Analyze and compare the response to freshly prepared samples.

  • Freeze-Thaw Stability in Matrix: Spike blank biological matrix with the internal standard. Subject the samples to at least three freeze-thaw cycles. Analyze and compare the response to freshly prepared samples that have not undergone freeze-thaw cycles.

Acceptance Criteria: [4]

  • Stock Solution Stability: The response of the stored solution should be within ±10% of the fresh solution.

  • Bench-Top and Freeze-Thaw Stability: The mean response should be within ±15% of the nominal response of freshly prepared samples.

Conclusion and Recommendations

The harmonization of FDA and EMA guidelines under the ICH M10 framework has created a unified standard for the use of internal standards in bioanalysis. The evidence strongly supports the superiority of stable isotope-labeled internal standards, with ¹³C-labeled standards offering the highest level of accuracy and precision due to their ideal co-elution and isotopic stability.[1][5] While deuterated standards are a viable option, their potential for chromatographic shifts and isotopic exchange necessitates careful validation.[5] When a SIL-IS is not feasible, a structural analog can be employed, but it requires extensive validation to ensure it adequately tracks the analyte throughout the analytical process.[3]

By adhering to the principles outlined in the ICH M10 guideline and implementing rigorous validation protocols as described, researchers can ensure the generation of high-quality, reliable, and globally acceptable bioanalytical data, ultimately facilitating a smoother regulatory review process.

References

A Comparative Guide to Sitafloxacin-d4 and Other Fluoroquinolone Internal Standards for LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of fluoroquinolone antibiotics in biological matrices is paramount. The use of a stable isotope-labeled (SIL) internal standard is a critical component of a robust LC-MS/MS bioanalytical method, ensuring precision and accuracy by compensating for variability in sample preparation and matrix effects. This guide provides a comprehensive comparison of Sitafloxacin-d4 with other commonly used deuterated fluoroquinolone internal standards, supported by experimental data from published studies.

The ideal internal standard co-elutes with the analyte and exhibits identical behavior during extraction and ionization, thereby correcting for potential variations. Deuterated analogues of the analyte are considered the gold standard for this purpose. This guide focuses on the performance of this compound in comparison to other widely used deuterated internal standards for fluoroquinolone analysis: Ciprofloxacin-d8, Moxifloxacin-d4, and Levofloxacin-d8.

Performance Comparison of Deuterated Fluoroquinolone Internal Standards

The following table summarizes key validation parameters from LC-MS/MS methods employing these deuterated internal standards for the quantification of their respective parent drugs in human plasma.

Internal StandardAnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)Recovery/Extraction Efficiency (%)
This compound Sitafloxacin2.0 - 10002.02.9 - 3.73.4 - 5.6Not explicitly stated87.1 - 95.4[1]
Ciprofloxacin-d8 Ciprofloxacin1 - 50001≤ 7.6≤ 9.894.5 - 105.0Not explicitly stated
Moxifloxacin-d4 Moxifloxacin0.1 - 50.1 (mg/L)< 11.4< 11.4-5.8 to 14.691.4 - 109.7[2]
Levofloxacin-d8 Levofloxacin0.4 - 400.4 (mg/L)< 11.4< 11.4-5.8 to 14.691.4 - 109.7[2]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative protocols for sample preparation and LC-MS/MS analysis using a deuterated internal standard.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for the extraction of small molecules from biological matrices such as plasma.

  • To a 100 µL aliquot of plasma sample, add a precise volume of the internal standard working solution (e.g., this compound).

  • Add a protein precipitating agent, such as acetonitrile (B52724) or methanol (B129727), typically in a 3:1 or 4:1 ratio to the plasma volume.

  • Vortex the mixture vigorously for approximately 1 minute to ensure complete protein precipitation.

  • Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant containing the analyte and internal standard to a clean tube or a 96-well plate for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The separation and detection of the analyte and its deuterated internal standard are typically achieved using reverse-phase liquid chromatography coupled with a tandem mass spectrometer.

  • Chromatographic Column: A C18 analytical column is commonly used (e.g., Ultimate XB-C18, 3 µm, 2.1 × 50 mm).[1]

  • Mobile Phase: A gradient elution using a combination of an aqueous phase (e.g., water with 10.0 mmol/L ammonium (B1175870) acetate (B1210297) and 0.1% formic acid) and an organic phase (e.g., methanol with 0.1% formic acid) is typical.[1]

  • Flow Rate: A flow rate in the range of 0.4-0.6 mL/min is often employed.

  • Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in the positive ion electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). The specific precursor-to-product ion transitions for the analyte and the internal standard are monitored. For Sitafloxacin and this compound, the transitions are m/z 410.1 → 392.2 and m/z 416.2 → 398.2, respectively.[1]

Visualizing the Workflow and Rationale

The following diagrams illustrate the general workflow for utilizing a deuterated internal standard in a bioanalytical LC-MS/MS method and the decision-making process for selecting an appropriate internal standard.

LC_MS_Analysis_Workflow cluster_Sample_Preparation Sample Preparation cluster_LC_MS_Analysis LC-MS/MS Analysis cluster_Data_Processing Data Processing Sample_Collection Biological Sample (e.g., Plasma) IS_Spiking Spike with Deuterated Internal Standard (e.g., this compound) Sample_Collection->IS_Spiking Extraction Protein Precipitation & Centrifugation IS_Spiking->Extraction Supernatant_Transfer Transfer Supernatant Extraction->Supernatant_Transfer LC_Separation Liquid Chromatography (Separation of Analyte and IS) Supernatant_Transfer->LC_Separation MS_Detection Tandem Mass Spectrometry (Detection and Quantification) LC_Separation->MS_Detection Peak_Integration Peak Area Integration (Analyte and IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calculation Quantification Quantify Analyte Concentration using Calibration Curve Ratio_Calculation->Quantification

Caption: General workflow for quantitative bioanalysis using a deuterated internal standard.

Internal_Standard_Selection Start Start: Need for Analyte Quantification Decision_MS Is Mass Spectrometry the detection method? Start->Decision_MS SIL_IS Use Stable Isotope-Labeled Internal Standard (e.g., Deuterated) Decision_MS->SIL_IS Yes Structural_Analog Use a Structural Analog Internal Standard Decision_MS->Structural_Analog No Validation Thorough Method Validation (Co-elution, Matrix Effects) SIL_IS->Validation Structural_Analog->Validation End Robust Bioanalytical Method Validation->End

Caption: Decision pathway for selecting an internal standard in analytical method development.

References

A Comparative Analysis of Sitafloxacin and Other Fourth-Generation Fluoroquinolones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Sitafloxacin (B179971), a fourth-generation fluoroquinolone, with other prominent members of its class, including Moxifloxacin (B1663623), Gatifloxacin (B573), and Gemifloxacin. The information presented is curated from a range of in vitro and in vivo studies to support research and development in the field of antibacterial therapeutics.

Executive Summary

Sitafloxacin demonstrates potent broad-spectrum activity against a wide array of Gram-positive, Gram-negative, anaerobic, and atypical bacteria.[1][2] A key differentiator is its consistently lower minimum inhibitory concentrations (MICs) compared to other fluoroquinolones, particularly against drug-resistant strains.[1][2] Clinical trials have established its non-inferiority to comparators like levofloxacin (B1675101) and moxifloxacin in treating community-acquired pneumonia and urinary tract infections.[3][4][5] Its mechanism of action involves a balanced and potent inhibition of both DNA gyrase and topoisomerase IV, which is crucial for overcoming resistance.[1][6][7]

In Vitro Activity

Sitafloxacin consistently exhibits superior or comparable in vitro activity against a multitude of clinically relevant pathogens when compared to other fourth-generation fluoroquinolones.

Comparative Minimum Inhibitory Concentration (MIC90) Data

The following tables summarize the MIC90 values (μg/mL) of Sitafloxacin and other fluoroquinolones against various bacterial species, demonstrating its potent antibacterial activity.

Table 1: In Vitro Activity against Gram-Positive Pathogens

OrganismSitafloxacinMoxifloxacinGatifloxacinGemifloxacinLevofloxacinCiprofloxacin
Streptococcus pneumoniae0.06 - 0.250.12 - 0.250.25 - 0.50.03 - 0.061.01.0 - 2.0
Staphylococcus aureus (MSSA)≤0.03 - 0.1250.06 - 0.120.120.030.250.5
Staphylococcus aureus (MRSA)≤0.03 - 21.0 - 4.02.01.08.0>16
Enterococcus faecalis0.25 - 21.0 - 2.02.01.04.04.0

Data compiled from multiple sources.[8][9][10][11][12][13]

Table 2: In Vitro Activity against Gram-Negative Pathogens

OrganismSitafloxacinMoxifloxacinGatifloxacinGemifloxacinLevofloxacinCiprofloxacin
Escherichia coli≤0.03 - 10.06 - 4.00.06 - 2.00.03 - 1.00.12 - >32≤0.03 - >32
Klebsiella pneumoniae≤0.03 - 0.50.12 - 2.00.12 - 2.00.12 - 1.00.25 - 160.06 - >32
Pseudomonas aeruginosa0.5 - 44.0 - 8.04.0 - 168.01.0 - >320.25 - >32
Haemophilus influenzae≤0.015 - 0.06≤0.03≤0.03≤0.015≤0.03≤0.03
Moraxella catarrhalis≤0.015≤0.06≤0.03≤0.03≤0.06≤0.03

Data compiled from multiple sources.[8][11]

Table 3: In Vitro Activity against Anaerobic Bacteria

OrganismSitafloxacinMoxifloxacinGatifloxacinLevofloxacinCiprofloxacin
Bacteroides fragilis group0.5 - 2.00.5 - 4.00.5 - 4.01.0 - 8.02.0 - 32.0
Prevotella spp.0.250.250.251.04.0
Peptostreptococcus spp.0.125 - 40.25 - 1.00.5 - 1.01.0 - 2.01.0 - 4.0

Data compiled from multiple sources.[14]

Clinical Efficacy

Comparative clinical trials have demonstrated the efficacy and safety of Sitafloxacin in treating various infections.

Table 4: Clinical Efficacy in Community-Acquired Pneumonia (CAP)

StudyTreatment ArmsClinical Cure RateMicrobiological Eradication Rate
Randomized, Controlled, Multicenter Trial[4][5]Sitafloxacin 100 mg once daily94.8%97.0%
Sitafloxacin 100 mg twice daily96.8%97.1%
Moxifloxacin 400 mg once daily95.0%94.9%

Table 5: Clinical Efficacy in Complicated Urinary Tract Infections (cUTI)

StudyTreatment ArmsClinical Cure RateMicrobiological Eradication Rate
Randomized, Double-Blind Trial[3]Sitafloxacin 50 mg twice daily96.1%96.4%
Levofloxacin 100 mg three times daily82.7%86.0%
Randomized, Active-Controlled Trial[15][16]Sitafloxacin 100 mg twice daily81.8%93.3%
Levofloxacin 500 mg once daily76.9%63.6%

Experimental Protocols

In Vitro Susceptibility Testing (Agar Dilution Method)

A standardized agar (B569324) dilution method is commonly employed to determine the Minimum Inhibitory Concentrations (MICs) of fluoroquinolones.[17][18][19]

  • Preparation of Antimicrobial Solutions: Stock solutions of the antimicrobial agents are prepared by dissolving the pure powder in an appropriate solvent. Serial twofold dilutions are then made to achieve the desired concentration range.

  • Preparation of Agar Plates: A specific volume of each antimicrobial dilution is incorporated into molten Mueller-Hinton agar. For fastidious organisms like Streptococcus pneumoniae, the agar is supplemented with 5% lysed horse blood. The agar is then poured into petri dishes and allowed to solidify.

  • Inoculum Preparation: Bacterial isolates are grown overnight on an appropriate medium. The colonies are then suspended in a saline or broth solution to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This suspension is further diluted to achieve a final inoculum of approximately 10^4 CFU per spot on the agar plate.

  • Inoculation: A multipoint inoculator is used to deliver a standardized volume of each bacterial suspension onto the surface of the agar plates containing different concentrations of the antimicrobial agent. A growth control plate without any antibiotic is also inoculated.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours in ambient air. For anaerobic bacteria, incubation is performed under anaerobic conditions for 48 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.

Clinical Trial Protocol for Community-Acquired Pneumonia (CAP)

The following outlines a typical protocol for a randomized, controlled, multicenter clinical trial evaluating the efficacy and safety of Sitafloxacin for CAP.[4][5]

  • Study Design: A multicenter, randomized, open-label, positive-controlled, non-inferiority trial.

  • Patient Population: Adult patients diagnosed with community-acquired pneumonia.

  • Randomization: Patients are randomly assigned to one of the treatment arms (e.g., Sitafloxacin 100 mg once daily, Sitafloxacin 100 mg twice daily, or Moxifloxacin 400 mg once daily).

  • Treatment Duration: The assigned treatment is administered orally for a period of 7-10 days.

  • Efficacy Assessment: The primary efficacy endpoint is the clinical cure rate at the test-of-cure (TOC) visit, which typically occurs 7-14 days after the end of treatment. Clinical cure is defined as the resolution of signs and symptoms of pneumonia. Microbiological response is also assessed by the eradication of the baseline pathogen.

  • Safety Assessment: Adverse events are monitored and recorded throughout the study and for a specified period after treatment discontinuation.

  • Statistical Analysis: The non-inferiority of Sitafloxacin to the comparator is determined by calculating the confidence interval for the difference in clinical cure rates between the treatment groups.

Visualizations

Mechanism of Action of Fluoroquinolones

The following diagram illustrates the dual-targeting mechanism of action of fourth-generation fluoroquinolones like Sitafloxacin.

G cluster_drug Fluoroquinolone (e.g., Sitafloxacin) cluster_bacteria Bacterial Cell cluster_process DNA Replication & Transcription Drug Sitafloxacin DNA_Gyrase DNA Gyrase (GyrA, GyrB) Drug->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV (ParC, ParE) Drug->Topoisomerase_IV Inhibits Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Introduces negative supercoils Replicated_DNA Replicated DNA Topoisomerase_IV->Replicated_DNA Separates daughter chromosomes Relaxed_DNA Relaxed DNA Supercoiled_DNA->Relaxed_DNA Relaxation Decatenated_DNA Decatenated DNA Replicated_DNA->Decatenated_DNA Decatenation

Caption: Dual inhibition of DNA gyrase and topoisomerase IV by Sitafloxacin.

Experimental Workflow for In Vitro Susceptibility Testing

This diagram outlines the key steps involved in determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.

G A Prepare Antimicrobial Stock Solutions B Prepare Serial Dilutions A->B C Incorporate into Molten Agar B->C D Pour Agar Plates C->D F Inoculate Plates D->F E Prepare Bacterial Inoculum (0.5 McFarland) E->F G Incubate Plates (35-37°C, 16-20h) F->G H Read MIC (Lowest concentration with no growth) G->H

Caption: Workflow for MIC determination by the agar dilution method.

Logical Flow of a Randomized Controlled Clinical Trial

The following diagram illustrates the logical progression of a typical randomized controlled clinical trial for a new antibiotic.

G A Patient Screening & Informed Consent B Eligibility Assessment A->B C Randomization B->C D1 Treatment Arm 1 (e.g., Sitafloxacin) C->D1 D2 Treatment Arm 2 (Comparator) C->D2 E Treatment Administration (e.g., 7-14 days) D1->E D2->E F End of Treatment Visit E->F G Test of Cure (TOC) Visit (e.g., 7-14 days post-treatment) F->G H Efficacy & Safety Assessment G->H I Data Analysis H->I

Caption: Logical flow of a randomized controlled clinical trial.

References

The Gold Standard in Bioanalysis: A Comparative Guide to Sitafloxacin-d4 for Cross-Validation of Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of pharmacokinetic and bioequivalence studies hinges on the precision and reliability of the analytical methods employed. The choice of an internal standard is a critical factor in achieving robust and accurate quantification of analytes in complex biological matrices. This guide provides an objective comparison of analytical methods for the quantification of Sitafloxacin, focusing on the superior performance of its deuterated stable isotope-labeled internal standard, Sitafloxacin-d4, against a plausible structural analog alternative, Moxifloxacin (B1663623).

In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) is widely recognized as the gold standard. A SIL-IS, such as this compound, is chemically identical to the analyte of interest, with the only difference being the substitution of one or more atoms with their heavier isotopes. This near-identical physicochemical behavior ensures that the internal standard closely tracks the analyte throughout the entire analytical process, from sample extraction to ionization in the mass spectrometer. This meticulous tracking effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to enhanced accuracy and precision.

This guide presents a comparative overview, supported by experimental data from published literature, to illustrate the advantages of using this compound. We will also explore the use of a structural analog, Moxifloxacin, as an alternative internal standard to highlight the key performance differences.

Data Presentation: Performance Comparison

The following tables summarize the key validation parameters for the quantification of Sitafloxacin using either this compound or a structural analog internal standard. The data for this compound is collated from a study that specifically utilized this internal standard for the bioanalysis of Sitafloxacin. The data for the structural analog is based on a method for a similar fluoroquinolone, given the absence of a direct comparative study for Sitafloxacin.

Table 1: Method Performance with this compound as Internal Standard

Validation ParameterPerformanceReference
Linearity Range2.0 - 1000 ng/mL[1]
Lower Limit of Quantification (LLOQ)2.0 ng/mL[1]
Intra-assay Precision (%CV)2.9% to 3.7%[1]
Inter-assay Precision (%CV)3.4% to 5.6%[1]
Extraction Efficiency87.1% to 95.4%[1]

Table 2: Representative Method Performance with a Structural Analog Internal Standard (Moxifloxacin for another fluoroquinolone)

Validation ParameterPerformanceReference
Linearity Range0.125 - 16 µg/mL[2][3]
Lower Limit of Quantification (LLOQ)0.125 µg/mL[2][3]
Within-day Precision (%CV)≤ 4.07%[2][3]
Between-day Precision (%CV)≤ 5.09%[2][3]
Recovery97.7% to 107.6%[2][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the experimental protocols for the quantification of Sitafloxacin using this compound as an internal standard, based on a validated bioanalytical method.[1]

Sample Preparation: Protein Precipitation
  • Objective: To remove proteins from the plasma sample that can interfere with the analysis.

  • Procedure:

    • Aliquot 100 µL of human plasma into a microcentrifuge tube.

    • Add a known concentration of this compound solution (internal standard).

    • Add a protein precipitating agent (e.g., acetonitrile (B52724) or methanol).

    • Vortex the mixture to ensure thorough mixing and protein precipitation.

    • Centrifuge the sample at a high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used for the separation of fluoroquinolones.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI+) mode.

  • MS/MS Transitions:

    • Sitafloxacin: 410.1 → 392.2 m/z[1]

    • This compound (Internal Standard): 416.2 → 398.2 m/z[1]

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships in the cross-validation of analytical methods for Sitafloxacin.

cluster_workflow Experimental Workflow for Sitafloxacin Bioanalysis Sample Biological Sample (Plasma) Add_IS Addition of Internal Standard (this compound) Sample->Add_IS Extraction Sample Preparation (Protein Precipitation) Add_IS->Extraction LC_Separation LC Separation (C18 Column) Extraction->LC_Separation MS_Detection MS/MS Detection (ESI+) LC_Separation->MS_Detection Quantification Data Analysis & Quantification MS_Detection->Quantification cluster_comparison Internal Standard Comparison cluster_advantages_d4 Advantages cluster_disadvantages_analog Potential Disadvantages Sitafloxacin_d4 This compound (Stable Isotope-Labeled IS) Adv1_d4 Identical Physicochemical Properties Sitafloxacin_d4->Adv1_d4 Adv2_d4 Co-elution with Analyte Sitafloxacin_d4->Adv2_d4 Adv3_d4 Superior Matrix Effect Compensation Sitafloxacin_d4->Adv3_d4 Structural_Analog Structural Analog IS (e.g., Moxifloxacin) Dis1_analog Different Retention Time Structural_Analog->Dis1_analog Dis2_analog Variable Extraction Recovery Structural_Analog->Dis2_analog Dis3_analog Inadequate Matrix Effect Correction Structural_Analog->Dis3_analog

References

A Comparative Guide to Internal Standards: Sitafloxacin-d4 vs. Structural Analogs in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

In the quantitative analysis of pharmaceuticals like the fluoroquinolone antibiotic Sitafloxacin, the choice of an appropriate internal standard (IS) is critical for achieving accurate and reliable results, particularly in complex biological matrices. This guide provides a detailed comparison between the stable isotope-labeled (SIL) internal standard, Sitafloxacin-d4, and the use of structural analogs. While stable isotope-labeled internal standards are generally preferred, structural analogs can be a viable alternative when SILs are unavailable or cost-prohibitive.[1][2]

The ideal internal standard co-elutes with the analyte and experiences identical extraction recovery, ionization suppression, and other matrix effects.[3] By maintaining a constant concentration across all samples, the IS normalizes for variations during sample preparation and analysis.[4] This comparison will delve into the performance characteristics of both types of internal standards, supported by experimental data from analogous drug quantification studies.

Performance Comparison: this compound vs. Structural Analogs

Stable isotope-labeled internal standards like this compound are chemically identical to the analyte, with the only difference being the presence of heavier isotopes (e.g., deuterium, ¹³C, ¹⁵N).[3][4] This near-identical physicochemical behavior allows them to closely track the analyte throughout the analytical process, providing superior compensation for variability.[3] Structural analogs, while chemically similar, are not identical and may exhibit different chromatographic retention times, extraction efficiencies, and ionization responses.[2][4]

The following tables summarize key performance metrics from studies comparing SILs and structural analogs for other drugs, which can be considered representative for a comparison involving Sitafloxacin.

Table 1: Accuracy and Precision

Accuracy and precision are fundamental to any quantitative bioanalytical method. The data below, from a study on the immunosuppressant tacrolimus (B1663567), demonstrates the comparable performance of a ¹³C,D₂-labeled IS and a structural analog (ascomycin).

Internal Standard TypeAnalyte ConcentrationAccuracy (%)Imprecision (%CV)
Isotope-Labeled (Tacrolimus-¹³C,D₂) Low (1.5 ng/mL)99.55 - 100.63<3.09
High (16 ng/mL)99.55 - 100.63<3.09
Structural Analog (Ascomycin) Low (1.5 ng/mL)97.35 - 101.71<3.63
High (16 ng/mL)97.35 - 101.71<3.63
Data adapted from a study on tacrolimus, not Sitafloxacin.[5]
Table 2: Matrix Effect and Recovery

Matrix effects, such as ion suppression or enhancement in mass spectrometry, can significantly impact quantification. An effective internal standard should compensate for these effects.

Internal Standard TypeAnalyteAbsolute Recovery (%)Matrix Effect (%)Process Efficiency (%)
Isotope-Labeled (Tacrolimus-¹³C,D₂) Tacrolimus78.37-16.6465.35
Structural Analog (Ascomycin) Tacrolimus75.66-28.4154.18
Data adapted from a study on tacrolimus, not Sitafloxacin.[5]

In this example, while both internal standards provided acceptable results, the isotope-labeled IS showed a matrix effect percentage closer to that of the analyte, indicating better compensation.

Experimental Protocols

A robust bioanalytical method validation is essential to demonstrate the suitability of the chosen internal standard.[6][7] The following is a generalized protocol for the comparison of this compound and a structural analog IS using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Objective: To compare the performance of this compound and a structural analog as internal standards for the quantification of Sitafloxacin in human plasma.
Materials:
  • Sitafloxacin reference standard

  • This compound internal standard

  • Structural analog internal standard

  • Control human plasma (K₂EDTA)

  • HPLC-grade methanol (B129727), acetonitrile (B52724), and water

  • Formic acid

Instrumentation:
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Methodology:
  • Preparation of Stock and Working Solutions:

    • Prepare individual stock solutions of Sitafloxacin, this compound, and the structural analog in methanol (1 mg/mL).

    • Prepare serial dilutions of the Sitafloxacin stock solution to create working solutions for calibration standards and quality controls (QCs).

    • Prepare separate working solutions for this compound and the structural analog at an appropriate concentration (e.g., 100 ng/mL).

  • Preparation of Calibration Standards and Quality Controls:

    • Spike blank human plasma with the Sitafloxacin working solutions to prepare calibration standards at concentrations ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).

    • Prepare QCs at a minimum of three concentration levels (low, medium, and high).

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the internal standard working solution (either this compound or the structural analog).

    • Vortex for 30 seconds.

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions:

      • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Gradient elution at a flow rate of 0.4 mL/min.

    • Mass Spectrometric Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Detection Mode: Multiple Reaction Monitoring (MRM)

      • Monitor the specific precursor-to-product ion transitions for Sitafloxacin, this compound, and the structural analog. For Sitafloxacin, a transition of m/z 410.1 → 392.2 and for this compound, m/z 416.2 → 398.2 has been used.[8]

  • Data Analysis and Performance Evaluation:

    • Construct calibration curves by plotting the peak area ratio (analyte/IS) against the nominal concentration.

    • Calculate the accuracy, precision, selectivity, matrix effect, and recovery for both internal standards according to regulatory guidelines.[9]

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow and the decision-making process for selecting an internal standard.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation plasma Plasma Sample (Blank, Calibrator, QC) add_is Spike with Internal Standard (this compound or Structural Analog) plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation of Supernatant centrifuge->evaporate reconstitute Reconstitution in Mobile Phase evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Acquisition (Peak Area Ratio) lcms->data curve Calibration Curve Construction data->curve validation Method Validation Parameters (Accuracy, Precision, Matrix Effect) curve->validation comparison Performance Comparison validation->comparison

Caption: Experimental workflow for comparing internal standards.

G start Start: Internal Standard Selection is_sil_available Is a Stable Isotope-Labeled IS (e.g., this compound) available? start->is_sil_available use_sil Use SIL IS is_sil_available->use_sil Yes find_analog Identify Potential Structural Analogs is_sil_available->find_analog No / Cost Prohibitive validate_sil Validate Method with SIL IS use_sil->validate_sil end_sil End validate_sil->end_sil validate_analog Validate Method with Structural Analog find_analog->validate_analog performance_check Does it meet validation criteria? (Accuracy, Precision, Matrix Effect) validate_analog->performance_check use_analog Use Validated Structural Analog performance_check->use_analog Yes reselect_analog Select a different analog performance_check->reselect_analog No end_analog End use_analog->end_analog reselect_analog->validate_analog

Caption: Decision pathway for internal standard selection.

Conclusion

For the quantification of Sitafloxacin, the use of its deuterated stable isotope-labeled internal standard, this compound, is the preferred choice. It is expected to provide the highest degree of accuracy and precision by effectively compensating for variations inherent in the bioanalytical process. However, when this compound is not a viable option, a carefully selected and thoroughly validated structural analog can serve as an acceptable alternative.[10] The key is a comprehensive method validation that demonstrates the chosen internal standard's ability to produce reliable and reproducible results that meet regulatory standards.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Sitafloxacin-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial guidance on the safe handling, storage, and disposal of Sitafloxacin-d4 in a laboratory setting. Adherence to these procedures is vital to ensure personnel safety and maintain experimental integrity.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its solid form, a comprehensive approach to personal protection is mandatory to prevent inhalation, skin contact, and eye exposure.[1] The recommended personal protective equipment is outlined below.

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesTightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.
Skin Protection GlovesChemical-resistant, impervious gloves (e.g., nitrile) inspected before each use.
Lab Coat/GownA disposable gown or a dedicated lab coat to be laundered separately.
Full Body ProtectionConsider impervious clothing if there is a risk of significant exposure.
Respiratory Protection RespiratorA full-face respirator should be used if exposure limits are likely to be exceeded or if handling the powder outside of a contained system.

This table summarizes the essential personal protective equipment for handling this compound.

Operational Plan: A Step-by-Step Guide for Safe Handling

The following protocol details the steps for preparing a stock solution of this compound, a common procedure in a research laboratory. This workflow is designed to minimize exposure and ensure accuracy.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO) for use in in vitro assays.

Materials:

  • This compound (solid powder)

  • Anhydrous DMSO

  • Sterile, conical-bottom polypropylene (B1209903) tubes (1.5 mL or 15 mL)

  • Calibrated analytical balance

  • Fume hood or other ventilated enclosure

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Preparation and Pre-labeling: Before handling the compound, ensure all required PPE is correctly worn. Pre-label the storage tubes with the compound name, concentration, solvent, date, and your initials.

  • Weighing the Compound:

    • Perform this step inside a fume hood or a balance enclosure to minimize inhalation risk.

    • Carefully weigh the desired amount of this compound powder into a pre-tared, sterile tube. For example, to prepare 1 mL of a 10 mM solution, you would weigh out approximately 4.14 mg of this compound (Molecular Weight: ~413.85 g/mol ).

  • Adding the Solvent:

    • In the fume hood, add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.

    • For the example above, add 1 mL of DMSO.

  • Dissolution:

    • Securely cap the tube.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath may be required to aid dissolution.

  • Storage:

    • Store the stock solution at -20°C for short-term storage or -80°C for long-term storage to maintain stability.[2] Studies on similar fluoroquinolones suggest that they are stable in solution for at least two weeks at ambient temperature, with stability increasing at lower temperatures.[3]

    • Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.

G Workflow for Preparing this compound Stock Solution cluster_prep Preparation cluster_handling Compound Handling (in Fume Hood) cluster_storage Storage A Don Personal Protective Equipment (PPE) B Pre-label Storage Tubes C Weigh this compound Powder B->C D Add Anhydrous DMSO C->D F Aliquot into Single-Use Tubes E Vortex to Dissolve D->E E->F G Store at -20°C or -80°C F->G

Caption: Workflow for the safe preparation of a this compound stock solution.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.[3]

Waste Segregation and Collection:

  • Solid Waste:

    • All disposable items that have come into contact with this compound, such as pipette tips, tubes, gloves, and weighing paper, should be considered hazardous chemical waste.

    • Collect these materials in a designated, clearly labeled, and sealed hazardous waste container. The container should be black and marked as "Hazardous Pharmaceutical Waste".[4]

  • Liquid Waste:

    • Unused or expired stock solutions, as well as any other liquid waste containing this compound, must be collected in a separate, leak-proof, and clearly labeled hazardous waste container.

    • Do not dispose of any liquid waste containing this compound down the drain.[5]

Disposal Procedure:

  • Labeling: All waste containers must be accurately labeled with "Hazardous Waste," the full chemical name ("this compound"), the concentration (if applicable), and the date of accumulation.[5]

  • Storage: Store hazardous waste containers in a designated, secure area away from general laboratory traffic. Ensure containers are kept closed except when adding waste.

  • Institutional Guidelines: Follow your institution's specific procedures for hazardous waste disposal. This typically involves contacting the Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a licensed hazardous waste management company.[6][7]

  • Documentation: Maintain a log of all hazardous waste generated, including the chemical name, quantity, and date of disposal, as required by your institution and regulatory agencies.

G Disposal Plan for this compound Waste cluster_generation Waste Generation cluster_collection Segregation & Collection cluster_disposal Final Disposal A Solid Waste (Gloves, Tubes, etc.) C Labeled 'Hazardous Solid Waste' Container A->C D Labeled 'Hazardous Liquid Waste' Container B Liquid Waste (Unused Solutions) B->D E Store in Designated Secure Area C->E D->E F Contact Environmental Health & Safety (EHS) E->F G Arrange for Licensed Waste Pickup F->G H Maintain Disposal Records G->H

Caption: Step-by-step disposal plan for this compound laboratory waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.